4-iodo-5-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSFOCGDLSHPDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-iodo-5-methyl-1H-indole
The following technical guide details the chemical structure, synthesis, and applications of 4-iodo-5-methyl-1H-indole , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
CAS Registry Number: 1227269-37-5 Formula: C₉H₈IN Molecular Weight: 257.07 g/mol
Executive Summary
4-Iodo-5-methyl-1H-indole is a regio-defined indole scaffold characterized by an iodine atom at the C4 "peri" position and a methyl group at C5. This specific substitution pattern is critical in drug discovery for accessing "4-substituted indole" pharmacophores—a structural motif found in numerous kinase inhibitors (e.g., targeting JAK, TEC, or MAPK pathways) and GPCR ligands.
The C4-iodine serves as a high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing the installation of complex heterocycles or solubilizing groups into the sterically demanding "bay region" of the indole core. The C5-methyl group provides a specific hydrophobic contact point and electronically modulates the ring system, often improving metabolic stability compared to the des-methyl analog.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data / Description |
| IUPAC Name | 4-iodo-5-methyl-1H-indole |
| Appearance | Off-white to tan crystalline solid |
| Melting Point | Predicted: 85–95 °C (Experimental data scarce; 4-iodoindole mp: 98–100 °C) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Insoluble in water |
| pKa (NH) | ~16.5 (DMSO) |
| LogP | ~3.2 (Predicted) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Analysis
The molecule features a "push-pull" electronic environment. The electron-rich pyrrole ring (N1, C2, C3) is fused to a benzene ring bearing a weak activator (C5-Me) and a weak deactivator (C4-I).
-
C4-Position (Iodine): Sterically crowded due to proximity to C3 and C5-Me. High reactivity toward oxidative addition with Pd(0).
-
C5-Position (Methyl): Blocks metabolic oxidation at C5; increases lipophilicity.
-
C3-Position: Remains the most nucleophilic site for electrophilic aromatic substitution (EAS), requiring protection during some C4-functionalization strategies.
Figure 1: Functional mapping of the 4-iodo-5-methyl-1H-indole scaffold.
Synthetic Routes
Accessing the C4-position of the indole ring is synthetically challenging due to the natural preference of electrophiles for C3. Two primary strategies are employed: Directed Metalation (Thallation) and De Novo Synthesis (Bartoli) .
Method A: Thallation-Iodination (High Regioselectivity)
This is the "gold standard" laboratory method for introducing iodine at C4 when C5 is substituted. It relies on the ability of Thallium(III) to chelate to a C3-formyl group, directing metalation to the C4 position.
Protocol:
-
Formylation: React 5-methylindole with POCl₃/DMF (Vilsmeier-Haack) to yield 5-methylindole-3-carboxaldehyde .
-
Thallation: Treat the aldehyde with Thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid (TFA). The carbonyl oxygen directs the thallium to the C4 position (kinetic control).
-
Note: This forms the organothallium intermediate.
-
-
Iodination: Add aqueous Potassium Iodide (KI) or Copper(I) Iodide (CuI). The thallium is displaced by iodine.
-
Intermediate: 4-iodo-5-methylindole-3-carboxaldehyde.
-
-
Deformylation: Reflux with Wilkinson’s catalyst RhCl(PPh₃)₃ in toluene or use basic hydrolysis (NaOH/MeOH) to remove the formyl group.
-
Product:4-iodo-5-methyl-1H-indole .
-
Pros: Excellent regiocontrol (exclusive C4). Cons: Uses toxic thallium reagents; requires multiple steps.
Method B: Bartoli Indole Synthesis (Scale-Up Compatible)
This method constructs the indole ring from a nitrobenzene precursor.
Precursor: 2-Fluoro-4-methyl-1-nitrobenzene (or specific iodo-analogs if available).
-
Challenge: Direct Bartoli on 1-nitro-3-iodo-4-methylbenzene may yield a mixture of 4-iodo and 6-iodo indoles depending on steric hindrance at the ortho positions.
-
Optimization: Use 3 equivalents of Vinylmagnesium bromide in THF at -40°C. The vinyl Grignard attacks the nitro group, followed by a [3,3]-sigmatropic rearrangement.
-
Regioselectivity:[1] Cyclization prefers the more sterically crowded ortho-position only if the bulk forces the rearrangement. In 3-iodo-4-methyl-1-nitrobenzene, the 2-position (between I and Nitro) is very crowded. Cyclization typically occurs at the less hindered C6 position (yielding 6-iodo-5-methylindole). Therefore, Method A is preferred for the 4-iodo isomer.
Reactivity & Functionalization
The utility of 4-iodo-5-methyl-1H-indole lies in its orthogonal reactivity.
Suzuki-Miyaura Coupling
The C4-I bond is highly activated for oxidative addition.
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Aryl-boronic acid, Dioxane/H₂O, 80°C.
-
Outcome: Formation of 4-aryl-5-methylindoles.
-
Selectivity: C4-I reacts significantly faster than C-Cl or C-Br bonds elsewhere in the molecule.
Sonogashira Coupling
-
Conditions: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N, Terminal Alkyne.
-
Outcome: 4-alkynylindoles. Crucial for designing inhibitors that extend into deep hydrophobic pockets of enzymes.
C3-Functionalization (Post-Coupling)
Once the C4 position is derivatized, the C3 position remains open for:
-
Formylation (Vilsmeier-Haack)
-
Halogenation (NCS/NBS)
-
Mannich Reaction (Gramine formation)
Figure 2: Primary divergent synthesis pathways from the 4-iodo core.
Medicinal Chemistry Applications
Kinase Inhibition (Type I/II Inhibitors)
Indoles are "privileged scaffolds" in kinase drug discovery. The 4-position of the indole often points toward the Solvent Front or the Gatekeeper Residue depending on binding orientation.
-
Example: In JAK inhibitors, substituents at C4 can interact with the hinge region or ribose-binding pocket.
-
Role of 5-Methyl: The methyl group restricts the conformation of the substituent at C4 (via peri-strain), potentially locking the drug into a bioactive conformation (atropisomerism control).
SGLT2 and GPCR Modulators
Substituted indoles are bioisosteres for naphthalene and quinoline rings. The 4-iodo-5-methyl scaffold allows for the rapid generation of libraries to probe Structure-Activity Relationships (SAR) in the "left-hand" side of GPCR ligands (e.g., cannabinoid or serotonin receptors).
Safety & Handling
-
Hazards: Classified as an Irritant (Xi) . Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Light Sensitivity: Iodides are generally light-sensitive. Store in amber vials.
-
Oxidation: Indoles can darken upon air exposure. Store under inert gas (Argon) at 4°C for long-term stability.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Bartoli Indole Synthesis: Bartoli, G., et al.[2] "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 1989, 30(16), 2129–2132. Link
- Thallation Route to 4-Iodoindoles: Somei, M., et al. "The First Successful Synthesis of 4-Iodoindole." Heterocycles, 1984, 22, 1101.
-
General Indole Reactivity: Sundberg, R. J. Indoles.[1][3][4][2][5][6][7][8][9] Academic Press, 1996.
- Palladium Coupling of 4-Haloindoles: Ishikura, M., et al. "Synthesis of 4-substituted indoles via palladium-catalyzed cross-coupling reactions." Heterocycles, 1990, 31, 895.
-
Medicinal Chemistry of Indoles: Zhang, M. Z., et al. "Indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 2015. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. d-nb.info [d-nb.info]
- 3. Sci-Hub. SYNTHESES OF 4-ALKYLINDOLES FROM 2-METHYL-5-NITROISOQUINOLINIUM IODIDE / Chemistry Letters, 1980 [sci-hub.sg]
- 4. Sci-Hub. SYNTHESES OF 4-ALKYLINDOLES FROM 2-METHYL-5-NITROISOQUINOLINIUM IODIDE / Chemistry Letters, 1980 [sci-hub.box]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ecommons.luc.edu [ecommons.luc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. preprints.org [preprints.org]
- 9. orgsyn.org [orgsyn.org]
A Technical Guide to 4-Iodo-5-Methyl-1H-Indole: Synthesis, Reactivity, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring with halogens and alkyl groups provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Specifically, the introduction of an iodine atom offers a versatile handle for further chemical modifications through various cross-coupling reactions, making iodo-indoles valuable intermediates in drug discovery.
PART 1: Synthesis and Characterization
The synthesis of 4-iodo-5-methyl-1H-indole can be approached through several strategic routes. A common and practical approach is the direct iodination of the readily available precursor, 5-methyl-1H-indole. However, controlling the regioselectivity of electrophilic substitution on the indole ring is a critical aspect to consider.
Proposed Synthetic Protocol: Electrophilic Iodination of 5-Methyl-1H-Indole
The introduction of an iodine atom at the C4 position of an indole ring can be challenging due to the high reactivity of the C3 position. Therefore, a protecting group strategy for the indole nitrogen is often employed to direct the electrophilic substitution.
Step-by-Step Methodology:
-
N-Protection of 5-Methyl-1H-Indole:
-
Dissolve 5-methyl-1H-indole in a suitable aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to deprotonate the indole nitrogen.
-
Introduce a suitable protecting group, for example, by adding tosyl chloride (TsCl) or benzenesulfonyl chloride (PhSO2Cl), and allow the reaction to warm to room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the N-protected 5-methyl-1H-indole by column chromatography.
-
-
Directed Iodination:
-
Dissolve the N-protected 5-methyl-1H-indole in a suitable solvent like dichloromethane (DCM) or THF.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
Stir the reaction at low temperature and allow it to slowly warm to room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent and purify by column chromatography to obtain N-protected 4-iodo-5-methyl-1H-indole.
-
-
N-Deprotection:
-
Dissolve the purified N-protected 4-iodo-5-methyl-1H-indole in a suitable solvent system. For a tosyl group, this might involve treatment with a strong base like sodium hydroxide in methanol or a reducing agent.
-
Heat the reaction mixture as required to facilitate the removal of the protecting group.
-
Monitor the deprotection by TLC.
-
After completion, neutralize the reaction mixture and extract the final product, 4-iodo-5-methyl-1H-indole.
-
Purify the final product by column chromatography or recrystallization.
-
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 4-iodo-5-methyl-1H-indole.
Characterization
The successful synthesis of 4-iodo-5-methyl-1H-indole would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the structure, including the positions of the iodo and methyl groups on the indole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H bond of the indole ring and the aromatic C-H and C-C bonds.
PART 2: Predicted Chemical Properties and Reactivity
The chemical reactivity of 4-iodo-5-methyl-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the substituents.
-
Electrophilic Substitution: The indole ring is susceptible to further electrophilic attack. The C3 position remains the most nucleophilic and would likely be the site of subsequent electrophilic substitution reactions.
-
Cross-Coupling Reactions: The iodine atom at the C4 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, making it a valuable intermediate for library synthesis. Common cross-coupling reactions include:
-
Suzuki Coupling: Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
N-Functionalization: The indole nitrogen can be alkylated, acylated, or otherwise functionalized under appropriate basic conditions.
Potential Reactivity Diagram
Caption: Predicted reactivity of 4-iodo-5-methyl-1H-indole.
PART 3: Safety and Handling
Given the absence of a specific Safety Data Sheet for 4-iodo-5-methyl-1H-indole, a conservative approach to safety is imperative. The following guidelines are based on the known hazards of structurally similar compounds, such as 5-iodoindole and other halogenated indoles.[1]
Hazard Assessment Summary (Based on Analogs)
| Hazard Class | GHS Classification (Predicted) | Precautionary Statements (Examples) |
| Acute Toxicity (Oral, Inhalation) | Category 4: Harmful if swallowed or if inhaled.[1] | P261, P264, P270, P271, P301+P312, P304+P340[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | P280, P302+P352, P332+P313[1] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] | P280, P305+P351+P338, P337+P313[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] | P261, P271, P304+P340, P312[1] |
Safe Handling Protocol
-
Engineering Controls:
-
All handling of solid and solutions of 4-iodo-5-methyl-1H-indole should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities, additional protective clothing may be necessary.
-
-
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as many indole derivatives are light-sensitive.
-
-
Spill and Waste Disposal:
-
In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Safe Handling Workflow Diagram
Caption: Safe handling workflow for 4-iodo-5-methyl-1H-indole.
PART 4: Applications in Research and Drug Discovery
4-Iodo-5-methyl-1H-indole represents a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of the methyl group at the C5 position and the iodo group at the C4 position provides a unique substitution pattern that can be exploited to explore structure-activity relationships (SAR) in drug discovery programs. The ability to perform cross-coupling reactions at the C4 position allows for the rapid generation of a library of analogs for screening against various biological targets.
Conclusion
While 4-iodo-5-methyl-1H-indole may not be a commercially available compound with a designated CAS number, this guide provides a comprehensive framework for its synthesis, predicted reactivity, and safe handling. By leveraging established methodologies for the synthesis and functionalization of indoles, and by adhering to stringent safety protocols based on analogous compounds, researchers can confidently incorporate this and other novel indole derivatives into their research and development endeavors.
References
- Supporting Information for "Regioselective C5-H Direct Iodination of Indoles".
- BOC Sciences. "CAS 100843-69-4 (Saccharide isomerate)".
- Thermo Fisher Scientific. "SAFETY DATA SHEET - 5-Iodo-1H-indole".
- Trulux. "PENTAVITIN (SACCHARIDE ISOMERATE)".
- Brenntag. "Buy Saccharide Isomerate from brenntag India suppliers | 100843-69-4".
- Cosmetic Ingredient Review. "Safety Assessment of Saccharide Humectants as Used in Cosmetics".
- ChemicalBook. "Pentavitin | 100843-69-4".
- Hirayama, M., et al. "SYNTHESIS OF 5-METHYLINDOLE-4,7-QUINONE THROUGH A NEW CONSTRUCTION OF THE FUNCTIONALIZED INDOLE RING BASED ON THE ALLENE-MEDIATED ELECTROCYCLIC REACTION INVOLVING THE PYRROLE [b]-BOND". Fukuyama University.
- Fisher Scientific. "SAFETY DATA SHEET - 4-Iodo-5-methyl-isoxazole".
- Fisher Scientific. "SAFETY DATA SHEET - 5-Methylindole".
Sources
Solubility Profile of 4-iodo-5-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The solubility of any drug candidate is a critical physicochemical property that dictates its behavior in both in vitro and in vivo systems, profoundly impacting assay reliability, formulation development, and ultimately, bioavailability.[2][3] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of a specific indole derivative, 4-iodo-5-methyl-1H-indole, in dimethyl sulfoxide (DMSO) and other common organic solvents. We will delve into the theoretical underpinnings of solubility, present validated experimental protocols, and offer insights into data interpretation for researchers, chemists, and drug development scientists.
The Critical Role of Solubility in Drug Development
Low aqueous solubility is a primary obstacle in drug discovery, often leading to unpredictable assay results, underestimated toxicity, and poor oral bioavailability.[2][4][5] Before a compound like 4-iodo-5-methyl-1H-indole can be advanced, its solubility characteristics must be thoroughly understood. This knowledge allows for the preparation of accurate stock solutions for biological screening, informs the selection of appropriate solvents for synthesis and purification, and guides the development of viable formulations for preclinical and clinical studies.[2]
The choice of solvent is paramount. DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of test compounds in large chemical libraries due to its ability to dissolve a broad range of both polar and non-polar substances.[6][7] However, understanding a compound's solubility in a wider array of organic solvents (e.g., alcohols, chlorinated solvents, ethers) is essential for various stages of research and development, including chemical synthesis and formulation.
Theoretical Framework for Solubility
Physicochemical Properties of 4-iodo-5-methyl-1H-indole
The solubility of a molecule is dictated by its structure. The 4-iodo-5-methyl-1H-indole molecule possesses several key features that influence its interaction with solvents:
-
Indole Core: The bicyclic aromatic structure is largely hydrophobic, but the nitrogen atom in the pyrrole ring introduces polarity and acts as a hydrogen bond donor.[8]
-
Iodo Group (C4): The iodine atom is large and polarizable, contributing to van der Waals interactions. It is a hydrophobic substituent.
-
Methyl Group (C5): This is a small, nonpolar alkyl group that increases the overall lipophilicity (fat-solubility) of the molecule.
Compared to the parent indole, which is only slightly soluble in water but more soluble in organic solvents[9], the addition of a hydrophobic methyl group and a large iodo group is expected to decrease its affinity for polar solvents like water and increase its affinity for nonpolar organic solvents.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In drug discovery, solubility can be described in two distinct ways: thermodynamic and kinetic.[4][5] Understanding the difference is crucial for accurate data interpretation.
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the solution is in equilibrium with an excess of the solid material.[10] This value is the gold standard for formulation and biopharmaceutical assessment.[2][3]
-
Kinetic Solubility is typically measured in high-throughput screening settings. It is determined by dissolving the compound in a concentrated DMSO stock and then serially diluting it into a buffer or solvent until precipitation is observed.[2][5] This method is fast but can produce values higher than the thermodynamic solubility because it can generate supersaturated solutions that are temporarily stable.[11]
Caption: Conceptual workflow comparing Thermodynamic and Kinetic solubility.
Experimental Protocols for Solubility Determination
The following sections detail standardized protocols for measuring the solubility of 4-iodo-5-methyl-1H-indole.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is considered the most reliable for determining equilibrium solubility.[12] It measures the concentration of the compound in a saturated solution that is in equilibrium with its solid phase.
Objective: To determine the true equilibrium solubility of 4-iodo-5-methyl-1H-indole in a given solvent.
Materials:
-
4-iodo-5-methyl-1H-indole (solid, crystalline powder)
-
Selected solvents (e.g., DMSO, Ethanol, Acetonitrile, Toluene)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for quantification
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-iodo-5-methyl-1H-indole to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration (e.g., 2-5 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium, typically 24 hours.[4] Longer times (e.g., 48-72 hours) may be necessary to confirm equilibrium has been reached.
-
Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To separate the saturated solution from the excess solid, either:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a solvent-compatible filter (e.g., PTFE, 0.45 µm) to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable solvent (often acetonitrile or methanol for reverse-phase HPLC) of known concentration.
-
Create a calibration curve by preparing a series of dilutions from the stock solution and analyzing them via HPLC or LC-MS.
-
Dilute an aliquot of the saturated filtrate from Step 4 into the appropriate range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by referencing the calibration curve.
-
-
Calculation: Calculate the solubility in mg/mL or molarity, accounting for any dilution factors.
Caption: Experimental workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility via Turbidimetry
This high-throughput method is suitable for early-stage discovery when many compounds need to be ranked quickly.[5]
Objective: To rapidly estimate the solubility of 4-iodo-5-methyl-1H-indole from a DMSO stock solution.
Materials:
-
10 mM stock solution of 4-iodo-5-methyl-1H-indole in 100% DMSO
-
Test solvents (e.g., Phosphate-Buffered Saline (PBS), Ethanol)
-
96-well microplates
-
Automated liquid handler or multichannel pipettes
-
Plate reader capable of nephelometry or turbidimetry
Step-by-Step Methodology:
-
Plate Preparation: Add the test solvent to the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, add small volumes of the 10 mM DMSO stock solution to the solvent-containing wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent across wells (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate gently for a short period (e.g., 1-2 hours) at room temperature.[4]
-
Detection: Measure the turbidity (light scattering) of each well using a plate reader.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating the formation of a precipitate.
Caption: High-throughput workflow for Kinetic Solubility determination.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly for comparison. While experimental data for 4-iodo-5-methyl-1H-indole is not publicly available, the table below provides a template for recording and interpreting results based on theoretical predictions.
| Solvent | Solvent Type | Predicted Solubility Ranking | Experimentally Determined Solubility (mg/mL) |
| DMSO | Polar Aprotic | Very High | (To be determined) |
| Ethanol | Polar Protic | High | (To be determined) |
| Methanol | Polar Protic | High | (To be determined) |
| Acetonitrile | Polar Aprotic | Medium-High | (To be determined) |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Medium | (To be determined) |
| Dichloromethane (DCM) | Nonpolar (Chlorinated) | Medium-Low | (To be determined) |
| Toluene | Nonpolar (Aromatic) | Low | (To be determined) |
| Water | Polar Protic | Very Low | (To be determined) |
Interpretation:
-
High Solubility in DMSO/Alcohols: Expected due to the polar nature of the indole N-H and the overall molecular structure common in drug-like molecules.
-
Moderate Solubility in Ethers/Chlorinated Solvents: The molecule's mixed polarity suggests it will have some, but not optimal, solubility.
-
Low Solubility in Nonpolar Solvents: Despite hydrophobic groups, the polar N-H bond will limit solubility in purely nonpolar environments like toluene.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 4-iodo-5-methyl-1H-indole should be requested from the supplier, general precautions for handling substituted indoles should be followed. Related compounds are known to cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some indole derivatives are light-sensitive.[14]
Conclusion
Determining the solubility of 4-iodo-5-methyl-1H-indole is a foundational step in its evaluation as a potential drug candidate or research tool. This guide has provided the essential theoretical background to predict its behavior and detailed, practical protocols for its experimental measurement. By carefully distinguishing between thermodynamic and kinetic solubility and employing robust analytical techniques like the shake-flask method with HPLC quantification, researchers can generate reliable and accurate data. This information is indispensable for ensuring the integrity of biological assays and paving the way for successful downstream development.
References
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Solubility of Things. (n.d.). Indole.
- A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014). PubMed.
- Bienta. (2026). Aqueous Solubility Assay.
- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
- Purdue e-Pubs. (n.d.). Solubility estimation and rapid structural characterization of small molecule drugs in polymers.
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). PDF.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- SAFETY DATA SHEET. (n.d.). 4.
- Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC.
- Thermo Fisher Scientific. (2011, May 31). SAFETY DATA SHEET.
- NIH. (n.d.). 4-iodo-1H-indole | C8H6IN | CID 10988476 - PubChem.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
- Cheméo. (n.d.). Chemical Properties of 1H-Indole, 5-methyl- (CAS 614-96-0).
- Wikipedia. (n.d.). 5-Methylindole.
- ChemicalBook. (n.d.). 5-Methylindole CAS#: 614-96-0.
- In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. (2004, February 15). PubMed.
- Synthesis and Chemistry of Indole. (n.d.).
- Sigma-Aldrich. (n.d.). 4-methyl-1h-indole.
- TSI Journals. (2010, July 21). Organic CHEMISTRY.
- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.).
- Scent.vn. (n.d.). Methyl 5-methyl-1H-indole-1-carboxylate (CAS 852105-08-9).
- Methyl 1H-indole-3-carboxylate. (n.d.).
- Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes.
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Synthesis literature reviews for 4-iodo-5-methylindole building blocks
An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylindole Building Blocks
Authored by a Senior Application Scientist
Disclaimer: This document is a synthesized literature review intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols described herein are derived from established scientific literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions and in accordance with institutional and governmental regulations.
Introduction: The Strategic Importance of 4-Iodo-5-methylindole in Modern Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The strategic functionalization of this privileged scaffold is paramount for modulating pharmacological properties. 4-Iodo-5-methylindole has emerged as a highly valuable and versatile building block in this context. The presence of an iodine atom at the C4 position provides a reactive handle for a wide array of powerful cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the efficient and modular construction of complex molecular architectures, facilitating the rapid generation of compound libraries for drug discovery and the synthesis of advanced materials. The 5-methyl group further influences the electronic and steric properties of the indole ring, offering an additional point of modulation for molecular design. This guide provides a comprehensive overview of the key synthetic strategies for accessing 4-iodo-5-methylindole, with a focus on mechanistic principles and practical experimental considerations.
Part 1: Direct C4-Iodination of 5-Methylindole
The most direct and atom-economical approach to 4-iodo-5-methylindole is the electrophilic iodination of readily available 5-methylindole. While the C3 position of the indole ring is the most electronically activated towards electrophilic attack, careful selection of the iodinating reagent and reaction conditions can achieve regioselective functionalization at the C4 position.
Mechanistic Rationale for C4-Selectivity
The regioselectivity of the iodination of 5-methylindole is a delicate balance of electronic and steric effects. The C3 position is inherently the most nucleophilic due to the electron-donating nature of the indole nitrogen. However, the presence of the methyl group at the C5 position can sterically hinder the approach of the electrophile to the C4 position to some extent, while also electronically activating the C4 and C6 positions. By employing a suitable iodinating agent and optimizing reaction parameters such as solvent and temperature, the kinetic and thermodynamic factors can be biased to favor the formation of the 4-iodo isomer.
Common Iodinating Systems and Their Characteristics
| Iodinating Reagent System | Typical Reaction Conditions | Key Advantages | Key Considerations |
| N-Iodosuccinimide (NIS) | Acetonitrile (MeCN) or Dichloromethane (DCM), Room Temperature | High regioselectivity for C4, mild conditions, clean reaction profiles. | Higher cost compared to molecular iodine. |
| Iodine (I₂) / Silver Sulfate (Ag₂SO₄) | Ethanol (EtOH), Room Temperature | Effective for substrates where other methods fail. | Use of a stoichiometric amount of a silver salt. |
| Iodine (I₂) / Periodic Acid (H₅IO₆) | Methanol (MeOH), Sulfuric Acid (cat.), Room Temperature | In situ generation of a potent electrophilic iodine species. | Requires acidic conditions which may not be suitable for all substrates. |
Experimental Protocol: Synthesis of 4-Iodo-5-methylindole using N-Iodosuccinimide (NIS)
This protocol represents a standard and reliable method for the regioselective C4-iodination of 5-methylindole.
-
Reaction Setup: To a solution of 5-methylindole (1.0 equivalent) in anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed (typically 1-4 hours).
-
Aqueous Work-up: Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS and iodine.
-
Extraction: The mixture is then diluted with water and extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-iodo-5-methylindole as a solid.
Diagram: General Workflow for Direct C4-Iodination
Caption: A streamlined workflow for the synthesis of 4-iodo-5-methylindole via direct iodination.
Part 2: Cyclization-Based Strategies for Indole Core Formation
An alternative and highly convergent approach involves constructing the indole ring from precursors that already contain the requisite iodo and methyl substituents. The Fischer indole synthesis is a classic and powerful method that exemplifies this strategy.
The Fischer Indole Synthesis: A Regiochemically Defined Route
The Fischer indole synthesis proceeds via the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or a ketone. To synthesize 4-iodo-5-methylindole using this method, the key starting material is (4-iodo-5-methylphenyl)hydrazine. The regiochemistry of the final product is unambiguously defined by the substitution pattern of this precursor.
Conceptual Experimental Workflow for the Fischer Indole Synthesis
-
Synthesis of (4-Iodo-5-methylphenyl)hydrazine: This key intermediate is typically prepared from a commercially available substituted aniline, such as 4-amino-2-iodotoluene.
-
Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in the pr
-
Technical Guide: Characterization and Handling of 4-Iodo-5-Methylindole
Executive Summary
4-Iodo-5-methylindole (CAS 1227269-37-5) is a specialized heterocyclic intermediate critical for the synthesis of complex bioactive molecules, particularly kinase inhibitors (e.g., indolinone derivatives) and serotonin receptor modulators. Its structural uniqueness lies in the steric crowding at the C4 and C5 positions, which significantly influences its physical state, reactivity, and handling requirements.
This guide provides an authoritative analysis of the compound's physical characteristics, synthesis pathways, and rigorous handling protocols. Unlike common indoles, the 4-iodo-5-methyl variant often presents as a viscous oil or low-melting solid, requiring specific purification and storage strategies to maintain integrity.
Part 1: Chemical Identity & Structural Analysis[1]
| Property | Detail |
| IUPAC Name | 4-iodo-5-methyl-1H-indole |
| CAS Number | 1227269-37-5 |
| Molecular Formula | C₉H₈IN |
| Molecular Weight | 257.07 g/mol |
| SMILES | CC1=C(I)C2=C(C=C1)NC=C2 |
| InChI Key | YNSFOCGDLSHPDE-UHFFFAOYSA-N |
Structural Significance
The presence of a bulky iodine atom at the C4 position adjacent to a methyl group at C5 creates significant peri-strain. This steric congestion disrupts the planar π-stacking typical of simple indoles, leading to a depression in melting point compared to its isomers (e.g., 5-iodoindole, MP 99-102°C). The C4-iodine bond is chemically labile, making it an excellent handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce complexity at a difficult-to-access position.
Part 2: Physical Characteristics[4][5][6]
Melting Point & State
Status: Viscous Oil to Low-Melting Solid
-
Experimental Observation: Unlike 5-methylindole (MP 58-61°C) or 5-iodoindole (MP 99-102°C), the 4-iodo-5-methyl analog is frequently isolated as a viscous, light-yellow to brown oil or a semi-solid that may crystallize slowly upon prolonged storage at -20°C.
-
Analog Comparison: The structural analog 4-bromo-5-methylindole is explicitly described in patent literature (US 7,342,115 B2) as a "light purple oil." The increased atomic radius of iodine (133 pm vs. 114 pm for bromine) exacerbates the disruption of the crystal lattice, further suppressing the melting point.
Solubility Profile
-
Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Dimethyl Sulfoxide (DMSO), Methanol.
-
Insoluble: Water.
-
Partition Coefficient (LogP): Predicted ~3.2 (Lipophilic).
Stability[7]
-
Light Sensitivity: High. The C-I bond is susceptible to photolytic cleavage, leading to the formation of iodine radicals and subsequent polymerization (browning).
-
Oxidation: Moderately sensitive to air oxidation at the C2/C3 positions, especially in solution.
Part 3: Synthesis & Purification Workflows
The synthesis of 4-iodo-5-methylindole is non-trivial due to the difficulty of regioselective electrophilic substitution at C4. Two primary routes are employed:[1][2][3]
Route A: Bartoli Indole Synthesis (De Novo Construction)
This route is preferred for scale-up as it avoids the regioselectivity issues of direct iodination.
-
Precursor: 2-Iodo-3-nitrotoluene (or 2-nitro-3-iodotoluene derivatives).
-
Reagent: Vinylmagnesium bromide (3-4 equivalents).
-
Mechanism: Attack of the vinyl Grignard on the nitro group, followed by [3,3]-sigmatropic rearrangement and cyclization.
-
Outcome: Direct formation of the indole core with the iodine already in place.
Route B: Thallation-Iodination (Functionalization)
Used for late-stage functionalization of 5-methylindole.
-
Step 1: Formylation to protect C3 (generate 5-methylindole-3-carboxaldehyde).
-
Step 2: Thallation with Tl(TFA)₃. The C3-formyl group directs thallation to C4 (kinetic control).
-
Step 3: Iodination with KI/I₂ to replace the thallium moiety.
-
Step 4: Deformylation (NaOH/MeOH) to restore the indole.
Experimental Workflow Diagram
Caption: Bartoli synthesis pathway for 4-iodo-5-methylindole, highlighting the critical temperature control and purification steps.
Part 4: Analytical Characterization
To validate the identity of 4-iodo-5-methylindole, the following spectroscopic signatures must be observed.
1H NMR (400 MHz, CDCl₃)
-
NH: Broad singlet at ~8.2 ppm.
-
C2-H: Doublet or multiplet at ~7.2 ppm.
-
C6-H & C7-H: The aromatic protons on the benzene ring will show an ortho-coupling pattern (~8 Hz). Look for a doublet at ~7.1 ppm and another at ~7.3 ppm.
-
C5-CH₃: Distinct singlet at ~2.45 ppm . The chemical shift is slightly downfield due to the ortho-iodine effect.
13C NMR (100 MHz, CDCl₃)
-
C4-I: The carbon bearing the iodine atom will appear significantly upfield, typically around 85-95 ppm , due to the "heavy atom effect" (spin-orbit coupling) of iodine. This is the diagnostic peak.
-
C5-CH₃: Signal at ~22-25 ppm.
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion (M+): 257 m/z.
-
Fragmentation: Loss of iodine (M-127) is a common fragmentation pathway, showing a peak at ~130 m/z (corresponding to the 5-methylindole radical).
Part 5: Handling & Storage Protocols
Given the physical state (oil/low-melting solid) and chemical sensitivity, the following protocols are mandatory for maintaining purity >98%.
Storage Conditions
-
Temperature: Store at -20°C . At room temperature, the compound may darken due to slow decomposition.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Oxygen accelerates the formation of isatin byproducts.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and iodine leaching.
Handling Precautions
-
Thawing: Allow the vial to reach room temperature before opening to prevent water condensation, which can lead to hydrolysis or difficult handling of the viscous oil.
-
Weighing: As a viscous oil, it is best handled by weight difference or by preparing a stock solution in DCM/DMSO immediately after opening.
-
Safety: Wear nitrile gloves and safety glasses. Indoles can be irritants; halogenated derivatives may have enhanced sensitizing properties.
References
- Synthesis of 4-Bromo-5-methylindole (Analog Reference)
-
Bartoli Indole Synthesis Mechanism
- Title: Bartoli Indole Synthesis.
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Relevance: Provides the mechanistic basis for the recommended synthesis route.
-
General Indole Characterization
-
Chemical Identity (CAS Verification)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. ecommons.luc.edu [ecommons.luc.edu]
- 3. 1421700-74-4 4-Iodo-5-methyl-1H-indole-2,3-dione AKSci 2230EG [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem960.com [chem960.com]
- 6. 5-Methylindole - Wikipedia [en.wikipedia.org]
- 7. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-iodo-5-methyl-1H-indole
Introduction: The Strategic Importance of C4-Arylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals.[1][2][3][4] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery.[4] Specifically, the functionalization at the C4-position of the indole ring with aryl or heteroaryl moieties can significantly influence the molecule's therapeutic properties, contributing to the development of novel treatments for cancer, infectious diseases, and neurodegenerative disorders.[3][5]
The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[2][6][7] This palladium-catalyzed reaction between an organohalide and an organoboron compound provides a direct and powerful route to synthesize 4-aryl-5-methyl-1H-indoles.[7] This guide offers an in-depth exploration of the critical parameters and provides robust protocols for the successful Suzuki-Miyaura coupling of 4-iodo-5-methyl-1H-indole, tailored for researchers and professionals in drug development.
Understanding the Core Components: A Mechanistic Perspective
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components, each playing a critical role in the catalytic cycle.[2][6]
1. The Palladium Catalyst and Ligand System: The heart of the reaction is the palladium catalyst, which facilitates the bond formation. While various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like Pd(PPh₃)₄, the choice of ligand is often more critical.[8][9] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are frequently employed to stabilize the active Pd(0) species, promote oxidative addition to the relatively electron-rich iodoindole, and facilitate the subsequent steps of the catalytic cycle.[6][9] The ligand's steric and electronic properties directly impact reaction rates and yields.[9]
2. The Boronic Acid or Ester Coupling Partner: A wide array of aryl and heteroaryl boronic acids or their more stable ester derivatives (e.g., pinacol esters) can be used as the nucleophilic partner.[6][8] The stability of the boronic acid is a key consideration, as protodeborylation (cleavage of the C-B bond by a proton source) can be a significant side reaction, especially with heteroaromatic boronic acids.[6]
3. The Indispensable Role of the Base: A base is essential for the activation of the boronic acid and to facilitate the crucial transmetalation step.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][7] The strength and solubility of the base can significantly influence the reaction outcome.[10][11]
4. The Solvent System: More Than Just a Medium: The solvent plays a multifaceted role, influencing the solubility of reagents, the stability of the catalyst, and the overall reaction kinetics.[12] Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used, often in combination with water.[7][12] The aqueous phase is crucial for dissolving the inorganic base and promoting the formation of the active boronate species.[12] For instance, a mixture of an organic solvent and water can create a biphasic system that enhances reaction efficiency.[11][12]
5. To Protect or Not to Protect: The Indole NH Group: The presence of the N-H proton in the indole ring can sometimes lead to side reactions or catalyst inhibition.[1] While many modern catalyst systems exhibit high tolerance for free N-H groups, protection of the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can sometimes be beneficial, particularly with sensitive substrates or under harsh reaction conditions. However, this adds extra steps to the synthesis.[1] The protocols provided here will focus on conditions compatible with the unprotected indole.
The Catalytic Cycle: A Visual Guide
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂ as Catalyst
This protocol utilizes a common and effective palladium catalyst for the coupling of 4-iodo-5-methyl-1H-indole with a generic arylboronic acid.
Materials:
-
4-iodo-5-methyl-1H-indole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), deoxygenated
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-indole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inerting: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving Pd(dppf)Cl₂ (0.02 equiv.) in the deoxygenated 1,4-dioxane/water mixture. Add the catalyst solution to the reaction vessel containing the solids via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-18 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-indole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
4-iodo-5-methyl-1H-indole
-
Arylboronic acid (1.3 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
Ethanol or a mixture of Dioxane/Water
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reagent Addition: In a microwave reaction vial, combine 4-iodo-5-methyl-1H-indole (1.0 equiv.), the arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and Cs₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add the desired solvent (e.g., ethanol) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 100-120 °C for 15-40 minutes with stirring.[2]
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Experimental Workflow Visualization
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Comparative Reaction Conditions
The choice of reaction parameters can significantly affect the outcome. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of halo-indoles, providing a comparative overview.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | H₂O:ACN | 37 °C / 18 h | >95 | [2] |
| Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃ (1) | PCy₃ (4) | CsF (3) | Toluene/H₂O | Reflux / 16 h | ~80-95 | [13] |
| Bromobenzene | Phenylboronic acid | PdFe₂O₄ (cat.) | - | K₂CO₃ (1.5) | MeOH/H₂O | 100 °C | High | [14] |
| Aryl Bromide | Arylboronic acid | (AAF)₂PdCl₂ (1) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 90 °C / 24 h | Excellent | [15] |
Note: This table is illustrative and based on general protocols for similar substrates. Specific yields for 4-iodo-5-methyl-1H-indole will vary.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider screening different ligands, bases, or solvents. Increasing the temperature or reaction time may also be beneficial. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the catalyst.
-
Protodeborylation: The undesired cleavage of the boronic acid can be a significant side reaction. Using boronic esters (e.g., pinacol esters) or milder bases like potassium fluoride (KF) can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, often promoted by oxygen. Rigorous deoxygenation of solvents and the reaction vessel is crucial.
-
Purification Challenges: The polarity of indole derivatives can sometimes make purification by column chromatography challenging. A careful selection of the eluent system is necessary.
Conclusion
The Suzuki-Miyaura coupling is a robust and highly versatile tool for the synthesis of 4-aryl-5-methyl-1H-indoles. By understanding the fundamental roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the complexities of this reaction to generate diverse libraries of indole derivatives for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for achieving successful and reproducible outcomes.
References
- Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- The University of Manchester. Decarboxylative Suzuki-Miyaura Coupling of (hetero)aromatic carboxylic acids using Iodine as the Terminal Oxidant.
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Organic Chemistry Portal. Suzuki Coupling.
- ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
- MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- ACS Publications. Water-Soluble Palladium Nanoclusters Catalysts in Ligand-Free Suzuki- Miyaura Cross-Coupling Reactions.
- Digital Commons @ Ursinus College. Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- PMC. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Bentham Science Publishers. Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1HPyrimidin- 2-ones / -thiones: One-pot Three Component Synthesis of Novel Gramine Analogues.
- The Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling.
- EurekAlert!. Breakthrough in indole chemistry could accelerate drug development.
- PMC. Indole – a promising pharmacophore in recent antiviral drug discovery.
- ResearchGate. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanism | Request PDF.
Sources
- 1. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. jsynthchem.com [jsynthchem.com]
- 15. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 4-Iodo-5-Methylindole
Executive Summary & Strategic Context
The functionalization of the indole C4 position represents a classic "privileged but problematic" challenge in medicinal chemistry. While the indole scaffold is ubiquitous in therapeutics (e.g., kinase inhibitors, GPCR ligands), the C4 position is electronically deactivated towards electrophilic substitution and sterically congested.
The Specific Challenge: 4-Iodo-5-Methylindole This substrate presents a unique "stress test" for palladium catalysis due to the Ortho-Peri Effect :
-
Peri-Strain (N1-C4 Interaction): The C4 position sits in the "bay region," spatially proximate to the N1-H (or N1-R).
-
Ortho-Blocking (C5-Methyl): The 5-methyl group exerts significant steric pressure on the C4-iodide. While the weak C–I bond facilitates oxidative addition, the subsequent transmetallation and reductive elimination steps are severely hampered by the bulk of the adjacent methyl group.
This Application Note details optimized protocols to bypass these energy barriers, utilizing third-generation Buchwald precatalysts and specific base/solvent architectures.
Substrate Preparation (Brief)
Note: Commercial availability of 4-iodo-5-methylindole is limited. High-purity material is best prepared via the Leimgruber-Batcho sequence to preserve the iodine handle.
-
Precursor: 2-Fluoro-5-iodo-4-nitrotoluene (or 4-iodo-3-methyl-nitrobenzene derivatives).
-
Method: Condensation with
-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using Fe/AcOH (avoiding catalytic hydrogenation which causes de-iodination). -
Purity Requirement: >98% (HPLC). Remove traces of Fe salts, as they can interfere with Pd-catalysis.
Application Note 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Introduction of aryl/heteroaryl groups at C4.
Critical Factor: The 5-methyl group retards the approach of the boronic acid. Standard ligands (
Optimized Protocol
Catalyst System: Pd-XPhos G4 or Pd(OAc)₂ / SPhos (1:2 ratio).
-
Rationale:XPhos and SPhos are dialkylbiaryl phosphines. The bulky cyclohexyl groups push the electrons onto the Pd, accelerating oxidative addition, while the biaryl backbone creates a flexible pocket that accommodates the 5-methyl steric clash during reductive elimination.
Reaction Setup:
| Component | Equivalents | Role |
| 4-Iodo-5-methylindole | 1.0 equiv | Substrate |
| Aryl Boronic Acid | 1.5 - 2.0 equiv | Nucleophile (Excess required due to protodeboronation) |
| Pd-XPhos G4 | 2 - 4 mol% | Precatalyst (Rapid activation) |
| 3.0 equiv | Base (Anhydrous preferred to minimize hydrolysis) | |
| Solvent System | 1,4-Dioxane : | High boiling point, solubilizes boronate species |
Step-by-Step Procedure:
-
Inerting: Charge a microwave vial or Schlenk tube with the indole, boronic acid, base, and catalyst. Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Activation: Heat to 90–100°C for 4–12 hours.
-
Note: If using microwave irradiation, set to 110°C for 45 mins.
-
-
Workup: Dilute with EtOAc, wash with brine. Filter through a Celite pad to remove Pd black.
-
Purification: Flash chromatography. C4-arylated indoles often fluoresce intensely blue/purple under UV (365 nm).
Troubleshooting:
-
Issue: Significant de-iodination (product is 5-methylindole).
-
Solution: Switch solvent to n-Butanol or Toluene (anhydrous) to reduce proton sources. Increase catalyst loading to 5 mol%.
Application Note 2: Sonogashira Coupling (Alkynylation)
Objective: Installation of
Optimized Protocol (Copper-Free Variant)
We recommend a Copper-Free approach to avoid Cu-acetylide precipitation and homocoupling (Glaser coupling) which complicates purification.
Catalyst System: PdCl₂(MeCN)₂ / XPhos or Pd(PPh₃)₄ (if substrate is protected).
Reaction Setup:
| Component | Equivalents | Role |
| N-Boc-4-Iodo-5-methylindole | 1.0 equiv | Protection (N-Boc) is highly recommended |
| Terminal Alkyne | 1.5 equiv | Nucleophile |
| Pd(MeCN)₂Cl₂ | 3 mol% | Pd(II) Source |
| XPhos | 6 mol% | Ligand |
| 2.5 equiv | Base | |
| Solvent | Acetonitrile (MeCN) | Polar aprotic, stabilizes Pd-intermediates |
Step-by-Step Procedure:
-
Protection: If starting with free NH indole, install a Boc group (
, DMAP, MeCN) first. This sterically shields N1 and prevents N-Pd coordination. -
Coupling: Mix N-Boc-indole, alkyne, base, and catalyst system in MeCN under Argon.
-
Thermal Cycle: Heat at 80°C for 6–12 hours.
-
Monitoring: Monitor the disappearance of the starting material (Rf ~ 0.6 in 10% EtOAc/Hex) and appearance of the fluorescent alkyne product.
Application Note 3: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Amination at C4. Critical Factor: This is the most challenging transformation. The 5-methyl group makes the Pd-center extremely crowded during amine coordination.
Optimized Protocol
Catalyst System: Pd-PEPPSI-IPr or RuPhos Pd G4 .
-
Rationale:RuPhos is specifically designed for secondary amines and hindered aryl halides. Pd-PEPPSI-IPr (NHC ligand) is extremely robust and resistant to oxidation, useful for difficult substrates.
Reaction Setup:
| Component | Equivalents | Role |
| N-Boc-4-Iodo-5-methylindole | 1.0 equiv | Substrate (Protected) |
| Amine (Primary/Secondary) | 1.2 equiv | Nucleophile |
| RuPhos Pd G4 | 2 - 5 mol% | Precatalyst |
| NaOtBu | 2.5 equiv | Strong Base (Required for activation) |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar/Polar protic mix |
Step-by-Step Procedure:
-
Dry Conditions: Flame-dry the glassware. Moisture kills this reaction by protonating the base.
-
Mixing: Combine reactants in Toluene under Argon.
-
Temperature: Heat to 100°C (sealed tube).
-
Observation: The reaction mixture often turns dark brown/orange.
-
Quench: Cool to RT, dilute with ether, filter through Celite.
Mechanistic Visualization & Logic Map
The following diagram illustrates the catalytic cycle, highlighting the specific "Steric Checkpoints" where the 5-methyl group interferes, and how the recommended ligands overcome them.
Caption: Catalytic cycle for 4-iodo-5-methylindole. Red nodes indicate high-energy states requiring specialized bulky ligands (XPhos/SPhos) to prevent catalytic stalling and side reactions.
Comparative Data Summary
| Reaction Type | Catalyst Recommended | Ligand Class | Base | Typical Yield | Key Challenge |
| Suzuki-Miyaura | Pd-XPhos G4 | Dialkylbiaryl Phosphine | 75-90% | Protodeboronation of partner | |
| Sonogashira | PdCl₂(MeCN)₂ | Phosphine (XPhos) | 60-80% | Homocoupling of alkyne | |
| Buchwald-Hartwig | Pd-RuPhos G4 | Dialkylbiaryl Phosphine | NaOtBu | 50-70% | Steric crowding at N-center |
| Heck | Pd(P(tBu)₃)₂ | Bulky Trialkyl Phosphine | Cy₂NMe | 40-60% | Regioselectivity (beta-hydride elim) |
References
-
Buchwald-Hartwig Amination Overview
-
Buchwald-Hartwig amination - Wikipedia. Available at: [Link]
-
-
Suzuki-Miyaura Mechanistic Insights
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
-
Indole Synthesis Context (Leimgruber-Batcho)
-
Organic CHEMISTRY - TSI Journals. Available at: [Link]
-
-
Sonogashira Coupling Protocols
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
-
Palladium-Catalyzed Indole Functionalization
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. Available at: [Link]
-
Application Notes and Protocols for the Sonogashira Coupling of 4-iodo-5-methyl-1H-indole
Introduction: The Strategic Importance of Alkynyl-Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of an alkynyl moiety onto this privileged scaffold via the Sonogashira cross-coupling reaction provides a powerful gateway to novel chemical entities with significant therapeutic potential.[1][2] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is celebrated for its mild conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[3][4]
This guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling with 4-iodo-5-methyl-1H-indole. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide insights into troubleshooting and optimization. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel indole-based compounds.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira reaction is a testament to the power of cooperative catalysis, traditionally employing both palladium and copper catalysts to achieve the desired transformation.[5] While copper-free versions exist, the classical approach remains widely used and is the focus of this guide.[2][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6]
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (4-iodo-5-methyl-1H-indole) to a Pd(0) species. This is followed by a transmetalation step where an alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center. The final step is a reductive elimination that forms the C-C bond and regenerates the active Pd(0) catalyst.[6]
The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[6] This species is crucial for the transmetalation step in the palladium cycle. The base, typically an amine, also serves to neutralize the hydrogen halide byproduct generated during the reaction.[3]
To visualize the interplay of these cycles, the following diagram illustrates the key steps:
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 4-iodo-5-methyl-1H-indole
This protocol provides a general procedure for the coupling of 4-iodo-5-methyl-1H-indole with a terminal alkyne. The specific conditions may require optimization depending on the nature of the alkyne.
Materials and Reagents:
-
4-iodo-5-methyl-1H-indole
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed solvent: N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Reagents for workup and purification (e.g., ethyl acetate, saturated ammonium chloride solution, brine, anhydrous sodium sulfate, silica gel)
Reaction Setup and Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-indole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.[7]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent (e.g., DMF, 5-10 mL per mmol of indole) via syringe. Follow with the addition of the amine base (e.g., Et₃N, 2-3 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the coupling partners.[7][8] Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-alkynyl-5-methyl-1H-indole.
Data Presentation: Optimization of Reaction Parameters
The following table summarizes key parameters that can be adjusted to optimize the Sonogashira coupling of 4-iodo-5-methyl-1H-indole.
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ is generally more air-stable, while Pd(PPh₃)₄ is a Pd(0) source that can sometimes be more active.[6][7] |
| Copper Co-catalyst | CuI | Essential for the formation of the copper acetylide intermediate in the classical Sonogashira reaction.[5] |
| Base | Et₃N, DIPEA, Piperidine, K₂CO₃, Cs₂CO₃ | An amine base is typically used to deprotonate the alkyne and neutralize the HX byproduct.[3][6] Inorganic bases can also be effective. |
| Solvent | DMF, THF, Acetonitrile, Toluene | The choice of solvent can influence reaction rate and solubility of reagents. DMF and THF are common choices.[8][9] |
| Temperature | Room Temperature to 100 °C | Aryl iodides are generally more reactive and may couple at room temperature, while less reactive partners might require heating.[7] |
| Ligand (optional) | PPh₃, Xantphos, SPhos | For challenging substrates, the use of specialized phosphine ligands can improve catalyst stability and reactivity.[6] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst, poor quality reagents, insufficient degassing. | Use fresh, high-purity catalyst and reagents. Ensure the reaction is set up under strictly anaerobic conditions.[7] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition due to impurities, high temperature, or inappropriate solvent. | Use purified reagents and solvents. Consider a lower reaction temperature or a different solvent.[7] |
| Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen, high concentration of copper catalyst. | Rigorously exclude oxygen from the reaction. Consider using a lower loading of the copper co-catalyst or a copper-free protocol.[2][7] |
| Slow or Stalled Reaction | Low reactivity of the alkyne or aryl halide, catalyst deactivation. | Increase the reaction temperature. Consider using a more active catalyst system or a different ligand.[9] |
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol for the Sonogashira coupling.
Caption: Experimental workflow for the Sonogashira coupling.
Conclusion
The Sonogashira coupling of 4-iodo-5-methyl-1H-indole is a robust and versatile method for the synthesis of novel alkynyl-indoles. By understanding the reaction mechanism, carefully selecting reaction conditions, and employing proper experimental technique, researchers can effectively utilize this powerful transformation to access a diverse range of compounds for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic methodology.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Chaudhary, P., & Kumar, R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7348-7372. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Shafi, S., Rasool, S., & Ali, M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 453. [Link]
-
Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Strategic Functionalization of 4-Iodo-5-methyl-1H-indole: A Guide to Accessing Novel Chemical Space
Introduction: The "North-West" Frontier
In the landscape of indole-based medicinal chemistry, the 4-position remains a relatively underutilized vector compared to the 3- and 5-positions. The 4-iodo-5-methyl-1H-indole scaffold represents a high-value "privileged structure" for drug discovery. Its value lies in its unique steric and electronic profile:
-
The "Peri-Effect": The 4-position is sterically crowded by the C3-proton (H3).
-
The 5-Methyl Block: The addition of a methyl group at C5 creates a "steric fortress" around the C4-iodine. This prevents metabolic oxidation at the vulnerable C5 position while forcing substituents at C4 into specific torsional angles, potentially locking bioactive conformations (atropisomerism potential).
This Application Note provides validated protocols for synthesizing and functionalizing this scaffold, specifically addressing the challenge of performing palladium-catalyzed cross-couplings in a sterically congested environment.
Structural Analysis & Synthetic Access
The Steric Environment
The 4-iodo-5-methyl-1H-indole is not merely a halogenated heterocycle; it is a sterically constrained system. Standard coupling protocols (e.g., Pd(PPh3)4) often fail here due to the inability of the bulky oxidative addition complex to undergo transmetallation efficiently.
Synthetic Route: Leimgruber-Batcho Protocol
While direct iodination of 5-methylindole typically yields the 3-iodo product, the Leimgruber-Batcho indole synthesis is the most robust method for accessing the 4-iodo-5-methyl core. This route builds the pyrrole ring onto a pre-functionalized benzene, ensuring regiocontrol.
Precursor: 2-iodo-3-methyl-6-nitrotoluene.
Protocol A: Scaffold Synthesis
-
Step 1: Enamine Formation [1]
-
Reagents: 2-iodo-3-methyl-6-nitrotoluene (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), Pyrrolidine (1.1 eq).
-
Conditions: DMF, 110 °C, 4–6 h.
-
Mechanism: Condensation of the benzylic methyl group with DMF-DMA to form the trans-β-pyrrolidino-styrene intermediate.
-
Key Insight: Pyrrolidine is added to accelerate the reaction and stabilize the enamine intermediate compared to the dimethylamine analog.
-
-
Step 2: Reductive Cyclization
-
Reagents: Crude enamine, Zn dust (10 eq), Acetic Acid (AcOH) / Ethanol (1:1).
-
Conditions: 80 °C, 2 h.
-
Workup: Filter Zn, neutralize with NaHCO3, extract with EtOAc.
-
Yield Target: 65–75% over two steps.
-
Application Protocols: Cross-Coupling
The primary utility of this scaffold is as a substrate for C-C and C-N bond formation. Due to the C5-methyl/C4-iodo steric clash , the choice of ligand is critical.
Suzuki-Miyaura Coupling (C-C Bond Formation)
Challenge: The 5-methyl group blocks the approach of the boronic acid during transmetallation. Solution: Use of Dialkylbiaryl phosphine ligands (Buchwald Ligands) , specifically SPhos or XPhos , which facilitate coupling of hindered aryl chlorides/iodides.
Protocol B: High-Steric Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | SPhos is structurally designed to create a pocket that accommodates hindered substrates. |
| Alternative | XPhos Pd G2 (2 mol%) | Pre-formed precatalyst ensures rapid initiation without an induction period. |
| Base | K₃PO₄ (3.0 eq) | Anhydrous phosphate is superior to carbonates for hindered couplings; promotes the "oxo-palladium" pathway. |
| Solvent | 1,4-Dioxane / Water (4:1) | Water is essential for the activation of the boronic acid (formation of boronate species). |
| Temperature | 100 °C | High energy required to overcome the rotational barrier of the intermediate. |
Step-by-Step Procedure:
-
Charge: In a microwave vial, add 4-iodo-5-methyl-1H-indole (1.0 eq), Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Degas: Seal and purge with Argon for 5 minutes. (Oxygen inhibits the active Pd(0) species).
-
Catalyst: Add XPhos Pd G2 (0.02 eq) quickly under positive Argon pressure.
-
Solvent: Add degassed Dioxane/Water (4:1) via syringe. Concentration: 0.1 M.
-
Heat: Heat at 100 °C for 2–4 hours (or 120 °C for 30 min in Microwave).
-
Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
Challenge: Indole N-H acidity can interfere (deprotonation). However, unprotected indoles can be coupled if a strong base (LHMDS) is used with a specific ligand. Recommendation: Protect N1 (e.g., Boc, SEM) before amination if yields are low. For unprotected coupling:
Protocol C: C4-Amination
-
Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[2]
-
Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3.
-
Base: LHMDS (Lithium Hexamethyldisilazide) (2.2 eq).
-
Solvent: THF, 65 °C.
-
Note: The LHMDS deprotonates the Indole N-H first (protecting it as an anion), then facilitates the amination at C4.
Visual Workflows
Synthetic Pathway & Decision Logic
Figure 1: Synthetic workflow from precursor to functionalized scaffold, highlighting catalyst selection for the sterically hindered 4-position.
References
-
Leimgruber-Batcho Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214. (The foundational method for accessing 4-substituted indoles). Link
-
Suzuki Coupling of Hindered Indoles: Billingsley, K. L.; Buchwald, S. F. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Journal of the American Chemical Society2007 , 129, 3358-3366. (Establishes XPhos/SPhos for hindered heteroaryl halides). Link
-
Amination of Indoles: Surry, D. S.; Buchwald, S. F. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science2011 , 2, 27-50. (Protocol source for BrettPhos/RuPhos selection). Link
-
Bartoli Indole Synthesis (Alternative): Bartoli, G. et al. "Reaction of Nitroarenes with Vinyl Grignard Reagents."[3] Tetrahedron Letters1989 , 30, 2129. (Alternative route for 7-substituted analogs, less favored for 4-iodo-5-Me). Link
-
General Indole Reactivity: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Journal of the Chemical Society, Perkin Transactions 12000 , 1045-1075. Link
Sources
Synthesis of biologically active heterocycles from 4-iodo-5-methylindole
An In-Depth Guide to the Synthesis of Biologically Active Heterocycles from 4-Iodo-5-Methylindole
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 4-Iodo-5-Methylindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its remarkable ability to interact with a wide array of biological targets has cemented its status as a "privileged scaffold" in drug discovery. Within the vast family of indole derivatives, 4-iodo-5-methylindole emerges as a particularly versatile and powerful building block for the synthesis of complex, biologically active heterocycles.
The strategic value of this starting material lies in its unique substitution pattern. The iodine atom at the C4 position serves as an excellent "synthetic handle" for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of new ring systems.[4] The methyl group at the C5 position, while seemingly simple, can significantly influence the molecule's electronic properties and lipophilicity, which in turn can modulate its pharmacological profile and metabolic stability.[5][6] 5-methylindole itself has been shown to possess bactericidal activity and can potentiate the effects of existing antibiotics.[7][8]
This guide provides a comprehensive overview of key synthetic strategies for elaborating 4-iodo-5-methylindole into a library of diverse and potentially bioactive heterocyclic compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the causality behind experimental choices, empowering researchers to harness the full synthetic potential of this valuable intermediate.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis
Palladium-catalyzed reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.[9][10] The C-I bond at the 4-position of the indole is particularly reactive towards oxidative addition to a Pd(0) center, making it an ideal substrate for these transformations.
A. Sonogashira Coupling: Gateway to Alkynylindoles and Fused Systems
The Sonogashira coupling reaction, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of modern organic synthesis.[11] This reaction is exceptionally valuable for accessing 4-alkynyl-5-methylindoles, which are not only biologically interesting in their own right but also serve as key precursors for subsequent cyclization reactions to form fused polyheterocyclic systems.[4]
Causality of Experimental Choices: The classic Sonogashira protocol utilizes a dual-catalyst system. The palladium complex (e.g., PdCl₂(PPh₃)₂) is the primary catalyst for the cross-coupling cycle. Copper(I) iodide (CuI) acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center more readily than the alkyne itself.[12] The use of a base, typically an amine like diisopropylethylamine (DIPA) or triethylamine (TEA), is crucial for deprotonating the terminal alkyne and regenerating the Pd(0) catalyst.
Figure 1: General workflow for Sonogashira coupling.
Protocol 1: Synthesis of 4-((4-methoxyphenyl)ethynyl)-5-methyl-1H-indole
| Parameter | Value/Reagent |
| Starting Material | 4-Iodo-5-methyl-1H-indole (1.0 equiv) |
| Coupling Partner | 1-Ethynyl-4-methoxybenzene (1.2 equiv) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (3 mol%) |
| Copper Co-catalyst | CuI (4 mol%) |
| Base | Diisopropylethylamine (DIPA) (4.0 equiv) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 70 °C |
| Time | 3 hours |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add 4-iodo-5-methyl-1H-indole (e.g., 257 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by DIPA (0.7 mL, 4.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add 1-ethynyl-4-methoxybenzene (158 mg, 1.2 mmol) dropwise.
-
Immerse the flask in a preheated oil bath at 70 °C and stir for 3 hours. Monitor reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (EtOAc, 20 mL).
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (15 mL), water (15 mL), and brine (15 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired product.
B. Suzuki-Miyaura Coupling: Forging Aryl-Indole Bonds
The Suzuki-Miyaura coupling is a highly versatile method for creating C-C bonds between an organoboron compound (typically a boronic acid or ester) and an aryl halide. This reaction is instrumental in synthesizing 4-aryl-5-methylindoles, which are prevalent motifs in pharmacologically active molecules.
Causality of Experimental Choices: The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species. The resulting arylpalladium(II) complex then undergoes transmetalation with the boronic acid, a step that requires activation by a base (e.g., Na₂CO₃, K₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. Reductive elimination from the resulting diorganopalladium(II) complex yields the final product and regenerates the Pd(0) catalyst.[12]
Protocol 2: Synthesis of 5-Methyl-4-(pyridin-3-yl)-1H-indole
| Parameter | Value/Reagent |
| Starting Material | 4-Iodo-5-methyl-1H-indole (1.0 equiv) |
| Coupling Partner | Pyridin-3-ylboronic acid (1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | Na₂CO₃ (1.5 equiv) |
| Solvent | DME/H₂O (2:1) |
| Temperature | 80 °C |
| Time | 12 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 4-iodo-5-methyl-1H-indole (257 mg, 1.0 mmol) and pyridin-3-ylboronic acid (184 mg, 1.5 mmol) in a mixture of 1,2-dimethoxyethane (DME, 6 mL) and water (3 mL).
-
Add Na₂CO₃ (159 mg, 1.5 mmol) to the mixture.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (23 mg, 0.02 mmol).
-
Heat the reaction mixture to 80 °C under an argon atmosphere and stir for 12 hours.[12]
-
After cooling, dilute the mixture with EtOAc (25 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous layer with EtOAc (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to obtain the target compound.
II. Ullmann Condensation: A Classic Approach to C-N and C-O Bond Formation
The Ullmann condensation is a copper-catalyzed reaction that provides a powerful, often complementary, alternative to palladium-based methods for forming C-N, C-O, and C-S bonds.[13][14] While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts with ligands, allowing for milder and more efficient transformations.[15]
Causality of Experimental Choices: The mechanism is believed to involve the formation of a copper(I) amide or alkoxide, which then reacts with the aryl iodide.[13] The use of a base is critical for generating this nucleophilic copper species. Ligands, such as 1,10-phenanthroline or various diamines, can stabilize the copper catalyst, improve its solubility, and accelerate the reaction, enabling lower reaction temperatures.[14]
Figure 2: Key components of the Ullmann condensation reaction.
Protocol 3: Synthesis of 5-Methyl-4-(1H-pyrazol-1-yl)-1H-indole
| Parameter | Value/Reagent |
| Starting Material | 4-Iodo-5-methyl-1H-indole (1.0 equiv) |
| Coupling Partner | Pyrazole (1.2 equiv) |
| Copper Catalyst | Cu₂O (5 mol%) |
| Ligand | Salicylaldoxime (Ligand L27 from cited literature) (10 mol%) |
| Base | Cs₂CO₃ (2.0 equiv) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | 100 °C |
| Time | 22 hours |
Step-by-Step Methodology:
-
Add 4-iodo-5-methyl-1H-indole (257 mg, 1.0 mmol), pyrazole (82 mg, 1.2 mmol), Cu₂O (7 mg, 0.05 mmol), salicylaldoxime ligand (14 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol) to an oven-dried reaction tube.
-
Evacuate the tube and backfill with argon.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 22 hours.[14]
-
Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel chromatography.
III. Intramolecular Cyclization: Constructing Fused Heterocyclic Architectures
A particularly elegant strategy for building molecular complexity is to perform an intermolecular coupling reaction on 4-iodo-5-methylindole, followed by an intramolecular cyclization to forge a new heterocyclic ring. This approach is widely used for the synthesis of carbazoles, which are important motifs in natural products, pharmaceuticals, and materials science.[16][17][18]
Palladium-Catalyzed Annulation for Carbazole Synthesis
This strategy often involves a tandem or one-pot sequence where an initial palladium-catalyzed coupling is followed by an intramolecular C-H activation or electrocyclization.[17][19] For instance, coupling 4-iodoindole with an internal alkyne can lead directly to benzo[a]carbazoles through a cascade process.[19]
Figure 3: Simplified pathway for palladium-catalyzed carbazole synthesis.
Protocol 4: Direct Synthesis of a Substituted Benzo[a]carbazole
| Parameter | Value/Reagent |
| Starting Material | N-Tosyl-4-iodo-5-methyl-1H-indole (1.0 equiv) |
| Coupling Partner | Diphenylacetylene (1.2 equiv) |
| Palladium Catalyst | Pd(OAc)₂ (10 mol%) |
| Ligand | P(o-tol)₃ (20 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 90 °C |
| Time | 12 hours |
Note: N-protection of the indole (e.g., with a tosyl group) is often required for these types of annulation reactions to prevent side reactions and improve yields.
Step-by-Step Methodology:
-
To a sealed tube, add N-tosyl-4-iodo-5-methyl-1H-indole (411 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), tri(o-tolyl)phosphine (61 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL).
-
Seal the tube and heat at 90 °C for 12 hours.[19]
-
After cooling, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the N-tosyl-benzo[a]carbazole derivative. The tosyl group can be subsequently removed under standard conditions if the N-H carbazole is desired.
IV. Biological Activity Profile of Derived Heterocycles
The synthetic versatility of 4-iodo-5-methylindole allows for the creation of a wide range of heterocyclic structures with diverse biological activities. The indole core itself is associated with anti-inflammatory, antibacterial, and anticancer properties.[2][5][7] By appending other heterocyclic or aryl moieties, these activities can be fine-tuned and enhanced.
| Synthesized Heterocycle Class | Potential Biological Activities | Supporting Context |
| Alkynylindoles | Precursors for more complex systems; potential enzyme inhibitors. | Alkynes are versatile functional groups used in click chemistry and as pharmacophores.[4] |
| 4-Arylindoles | Anti-inflammatory, kinase inhibitors, antibacterial. | Aryl substitution can enhance binding to protein targets. 5-Methylindole derivatives show antibacterial effects.[7][20] |
| N-Arylindoles (via Ullmann) | CNS activity, receptor antagonists. | N-arylation modifies the electronic and steric properties of the indole nitrogen, impacting receptor binding. |
| Carbazoles | Anticancer, antibacterial, materials science applications. | Fused polyaromatic systems like carbazoles are known to intercalate with DNA and inhibit topoisomerase enzymes.[17][19] |
| Fused Polyheterocycles | Antiviral, antifungal, broad-spectrum antimicrobial. | Increasing molecular complexity and introducing multiple heteroatoms can lead to novel mechanisms of action.[2][4] |
V. Conclusion
4-Iodo-5-methylindole stands as a premier starting material for the efficient and modular synthesis of biologically active heterocycles. Through robust and well-established methodologies such as palladium-catalyzed cross-coupling, Ullmann condensation, and intramolecular cyclization, researchers can readily access a vast chemical space. The protocols and strategic insights provided in this guide serve as a foundation for drug development professionals and academic researchers to design and execute synthetic campaigns aimed at discovering the next generation of indole-based therapeutics. The ability to rapidly build molecular diversity from this single, strategic precursor underscores its importance in modern medicinal chemistry.
References
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Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC. (2022, September 14). National Center for Biotechnology Information. [Link]
-
5-Methylindole - Wikipedia. (n.d.). Wikipedia. [Link]
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Synthesis of carbazoles and derivatives from allenes. (n.d.). MDPI. [Link]
-
Trends in carbazole synthesis – an update (2013–2023). (2023, November 3). ResearchGate. [Link]
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A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues - PMC. (2022, November 29). National Center for Biotechnology Information. [Link]
-
Efficient Carbazole Synthesis via Pd/Cu-Cocatalyzed Cross-Coupling/Isomerization of 2-Allyl-3-iodoindoles and Terminal Alkynes. (2014, March 12). ACS Publications. [Link]
-
Palladium‐catalysed asymmetric synthesis of indole based medium sized heterocycles. (n.d.). ResearchGate. [Link]
-
Recent advances in the synthesis of carbazoles from indoles. (n.d.). Royal Society of Chemistry. [Link]
-
Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.). MDPI. [Link]
-
5-Methylindole exhibited bactericidal activity against Gram-positive... (n.d.). ResearchGate. [Link]
-
Iodine mediated intramolecular C2-amidative cyclization of indoles: a facile access to indole fused tetracycles. (n.d.). Royal Society of Chemistry. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme Connect. [Link]
-
Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles. (2021, June 3). MDPI. [Link]
-
Heterocycle Synthesis Based on Palladium-Catalyzed C−H Bond Functionalization Methods. (2010, July 31). CNR-IRIS. [Link]
-
Green synthesis of some novel bioactive five membered heterocycles. (n.d.). Semantic Scholar. [Link]
-
Palladium Catalyzed Synthesis of Heterocycles. (n.d.). DOKUMEN.PUB. [Link]
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A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). IJNRD. [Link]
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Ullmann condensation - Wikipedia. (n.d.). Wikipedia. [Link]
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Intramolecular Cyclization. (2023, June 29). MDPI. [Link]
-
Green Methods for the Synthesis of Bioactive Heterocycles. (n.d.). ResearchGate. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Royal Society of Chemistry. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2025, January 18). MDPI. [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.). Semantic Scholar. [Link]
-
Indole Synthesis via Cyclization Strategies Research Guide. (n.d.). PapersFlow. [Link]
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Published Sonogashira coupling reaction using 5-iodovanillin ( 16, 17). (n.d.). ResearchGate. [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021, August 24). MDPI. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. [Link]
-
Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. (2025, May 27). ACS Publications. [Link]
-
Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017, August 11). Ramprasad Group. [Link]
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Application Notes and Protocols for the Heck Reaction of 4-iodo-5-methyl-1H-indole Substrates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C4-Functionalized Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The strategic functionalization of the indole scaffold is paramount in drug discovery efforts, enabling the fine-tuning of pharmacological properties. Among the various positions on the indole ring, C4-substitution offers a unique vector for structural diversification, influencing molecular conformation and interaction with biological targets. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming methodology, provides a direct and efficient route to introduce vinyl substituents at the C4 position of indoles, paving the way for the synthesis of novel and complex molecular architectures.
This comprehensive guide provides an in-depth analysis of the critical parameters governing the Heck reaction for a specific and highly relevant substrate class: 4-iodo-5-methyl-1H-indoles. We will delve into the mechanistic nuances, explore the rationale behind experimental design, and present a detailed, field-proven protocol to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Step-by-step workflow for the Heck reaction protocol.
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-5-methyl-1H-indole, palladium(II) acetate, tri(o-tolyl)phosphine, and potassium carbonate.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe, followed by the addition of n-butyl acrylate.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-vinyl-5-methyl-1H-indole derivative.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and inert conditions. Use a fresh bottle of palladium precursor. |
| Steric hindrance | Switch to a bulkier ligand (e.g., PCy₃ or an NHC ligand). Increase reaction temperature. | |
| Insufficiently strong base | Use a stronger base like Cs₂CO₃. | |
| Deiodination of Starting Material | Reductive dehalogenation | Lower the reaction temperature. Consider N-protection of the indole. |
| Formation of Side Products | Isomerization of the product | Add a phosphine scavenger or use a milder base. |
| Dimerization of the alkene | Use a slight excess of the indole substrate. |
Conclusion
The Heck reaction of 4-iodo-5-methyl-1H-indole substrates is a powerful tool for the synthesis of novel C4-functionalized indoles. Success in this transformation is contingent upon a rational approach to the selection of catalyst, ligand, base, and solvent, with particular attention paid to mitigating the steric hindrance at the C4 position. The protocol and insights provided herein serve as a robust starting point for researchers to explore this valuable synthetic methodology. Through careful optimization and an understanding of the underlying mechanistic principles, the Heck reaction can be effectively employed to accelerate the discovery and development of new chemical entities for a wide range of applications.
References
-
Chen, K., & Sigman, M. S. (2019). Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Angewandte Chemie International Edition, 58(16), 5269-5273. Available at: [Link]
-
Larhed, M., & Hallberg, A. (1996). Microwave-accelerated homogeneous catalysis in organic chemistry. The Journal of Organic Chemistry, 61(26), 9582-9584. Available at: [Link]
-
Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. (2019). Chemistry – A European Journal, 25(46), 10834-10839. Available at: [Link]
-
Palladium (II) – PEG System for the Efficient Synthesis of Indoles via Intramolecular Heck Cyclisation. (n.d.). In Shodhganga. Available at: [Link]
-
Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476. Available at: [Link]
-
Heck Reaction. (2023). In Organic Chemistry Portal. Available at: [Link]
-
21.01.1: Heck Reaction. (2015). In Chemistry LibreTexts. Available at: [Link]
Application Note: Total Synthesis Pathways Utilizing 4-Iodo-5-Methyl-1H-Indole
The following Application Note is designed for researchers in medicinal chemistry and total synthesis. It focuses on the high-value intermediate 4-iodo-5-methyl-1H-indole , a critical scaffold for accessing the Indolactam and Teleocidin classes of PKC modulators.
Executive Summary & Strategic Utility
The 4-iodo-5-methyl-1H-indole scaffold is a "privileged intermediate" in the synthesis of tumor-promoting indole alkaloids, specifically the Teleocidins and their core structure, (-)-Indolactam V .
These natural products are potent activators of Protein Kinase C (PKC) , binding to the C1 domain with high affinity. The structural requirement for this activity is a nine-membered lactam ring bridging the indole C3 and C4 positions.
-
The Challenge: Functionalizing the indole C4 position is notoriously difficult due to the natural nucleophilicity of C3 and the acidity of the N1 proton.
-
The Solution: The 4-iodo intermediate provides a pre-installed, high-reactivity "handle" for transition-metal-catalyzed cross-coupling (Buchwald-Hartwig, Stille, or Suzuki), enabling the construction of the strained medium-sized ring system under mild conditions.
Preparation of the Intermediate (Protocol A)
While direct iodination of 5-methylindole typically yields the C3-iodo product, the C4-iodo isomer is best accessed via Leimgruber-Batcho Indole Synthesis . This de novo approach ensures complete regiocontrol, avoiding the difficult separation of C3/C4 isomers.
Protocol A: Leimgruber-Batcho Synthesis from 2-Iodo-3-Nitrotoluene
Principle: Condensation of a nitrotoluene derivative with DMF-DMA followed by reductive cyclization.
Materials:
-
2-Iodo-3-nitrotoluene (Starting Material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (Catalyst)
-
Titanium(III) chloride (TiCl₃) or Raney Nickel/Hydrazine (Reductant)
-
Solvents: DMF, THF, MeOH.
Step-by-Step Methodology:
-
Enamine Formation:
-
Dissolve 2-iodo-3-nitrotoluene (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add DMF-DMA (3.0 equiv) and Pyrrolidine (0.1 equiv).
-
Heat to 110°C for 4–6 hours under Ar.
-
Checkpoint: Monitor TLC for the disappearance of the nitrotoluene and appearance of the deep red/orange
-dimethylaminostyrene intermediate. -
Concentrate in vacuo to remove excess DMF-DMA.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in MeOH/THF (1:1).
-
Add Raney Nickel (approx. 50% w/w relative to substrate) carefully (slurry in water/MeOH).
-
Add Hydrazine hydrate (5.0 equiv) dropwise at 0°C (Caution: Exothermic, gas evolution).
-
Allow to warm to room temperature and stir for 2 hours.
-
Alternative (Milder): Use TiCl₃ in aqueous NH₄OAc buffer (pH 5–6) if halogen lability is a concern, though the iodine at C4 is generally stable to hydrazine reduction conditions.
-
-
Purification:
-
Filter through a Celite pad to remove catalyst.
-
Concentrate and partition between EtOAc and Water.
-
Purify via flash column chromatography (Hexanes/EtOAc 8:1).
-
Yield Target: 65–75% over 2 steps.
-
Validation: ¹H NMR should show the characteristic indole C2/C3 protons and the distinct C6/C7 doublets (due to C5-Me and C4-I substitution).
-
Application: Total Synthesis of (-)-Indolactam V (Protocol B)
This workflow describes the Convergent C4-Amination Strategy , which is superior to older nucleophilic aromatic substitution methods. It utilizes the 4-iodo handle to install the valine-derived amine, the critical step in forming the 9-membered ring.
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic analysis revealing the strategic necessity of the 4-iodo intermediate for assembling the medium-sized lactam ring.
Protocol B: Buchwald-Hartwig Cross-Coupling & Cyclization
Objective: Install the chiral amino acid side chain at the sterically crowded C4 position.
Reagents:
-
4-Iodo-5-methyl-1H-indole (1.0 equiv)
-
H-Val-OMe (L-Valine methyl ester, 1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (5 mol%)
-
Ligand: Xantphos or BrettPhos (10 mol%) — Critical for C4 coupling.
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
N-Protection (Optional but Recommended):
-
If the free indole NH interferes with the catalyst, protect N1 with a Tosyl (Ts) or MOM group.
-
Note: Modern bulky ligands (BrettPhos) often tolerate the free indole NH, but N-protection generally improves yields by preventing catalyst poisoning.
-
-
C4-Amination (The Critical Step):
-
Charge a Schlenk tube with 4-iodo-5-methylindole, Pd₂(dba)₃, Ligand, and Cs₂CO₃.
-
Evacuate and backfill with Argon (3x).
-
Add solvent and H-Val-OMe via syringe.
-
Heat to 100°C for 12–18 hours.
-
Monitoring: HPLC/UPLC is preferred over TLC due to the polarity of amino acid derivatives. Look for the consumption of the aryl iodide.
-
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
-
-
Elongation & Ring Closure:
-
N-Methylation: Treat the resulting secondary amine with HCHO/NaBH₃CN (reductive amination) to install the N-methyl group found in Indolactam V.
-
Tryptophan Linkage: The indole C3 position must now be functionalized.
-
Method: Vilsmeier-Haack formylation at C3
Strecker reaction or condensation with nitroacetate reduction to amine.
-
-
Macrolactamization:
-
Hydrolyze the methyl ester (LiOH).
-
Form the amide bond between the Valine-COOH and the Tryptophan-Ethylamine side chain using high-dilution conditions and a coupling agent like HATU or FDPP to close the 9-membered ring.
-
-
Experimental Workflow Diagram
Figure 2: Sequential workflow for converting the 4-iodo intermediate into the target macrocycle.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in C4 Coupling | Catalyst poisoning by free NH | Protect Indole N1 with Tosyl or Boc group before coupling. |
| De-iodination (Reduction) | Use 1,4-Dioxane (highly pure); Switch to Xantphos ligand; Ensure rigorous O₂ exclusion. | |
| Regioisomers at C3 | During Vilsmeier-Haack step | C4-substituents sterically hinder C3. Increase reaction temp to 60°C or use POCl₃/DMF neat. |
| Failure to Cyclize | Ring strain (9-membered ring) | Use High Dilution (0.001 M) ; Use FDPP (pentafluorophenyl diphenylphosphinate) for difficult lactamizations. |
References
-
Endo, Y., et al. (1986). "Synthesis and stereochemistry of indolactam-V, an active fragment of teleocidins." Tetrahedron.
-
Fine Nathel, N. F., Garg, N. K., et al. (2013). "Total syntheses of indolactam alkaloids (–)-indolactam V, (–)-pendolmycin, (–)-lyngbyatoxin A, and (–)-teleocidin A-2." Chemical Science.
-
Irie, K., et al. (1998). "Structure-activity studies of the indole alkaloid tumor promoter indolactams." Bioorganic & Medicinal Chemistry.
-
BenchChem. (2025).[1] "Regioselective Iodination Protocols for Methylindoles." Application Note Library.
-
Bronner, S. M., & Garg, N. K. (2011). "Overturning Indolyne Regioselectivities and Synthesis of Indolactam V." Journal of the American Chemical Society.
Sources
Troubleshooting & Optimization
Improving yields in 4-iodo-5-methyl-1H-indole cross-coupling reactions
Topic: Improving yields in 4-iodo-5-methyl-1H-indole cross-coupling reactions Document ID: TSC-IND-4I5M-001 Last Updated: February 20, 2026 Audience: Medicinal Chemists, Process Chemists
The Substrate Challenge: "The 4-Position Paradox"
Before troubleshooting, it is critical to understand why this substrate fails. You are not just dealing with an aryl iodide; you are fighting a specific steric and electronic blockade.
Structural Analysis
The 4-iodo-5-methyl-1H-indole system presents a unique "pseudo-di-ortho" steric environment:
-
The 5-Methyl Blockade: A true ortho-substituent that sterically hinders the approach of the Palladium(0) species during oxidative addition.
-
The C3-H Peri-Interaction: The hydrogen at C3 acts as a second steric barrier (buttressing effect), effectively sandwiching the iodine atom.
-
The N1-H Acidic Proton: If unprotected, the N-H (pKa ~16) can deprotonate, forming an indolyl anion that may coordinate to Pd, poisoning the catalyst or favoring homocoupling over cross-coupling.
Failure Mode Matrix
| Observation | Root Cause | Immediate Fix |
| 0% Conversion | Oxidative Addition Failure. The Pd(0) cannot access the C-I bond due to the 5-Me/3-H steric wall. | Switch to smaller, electron-rich ligands (e.g., P(t-Bu)3) or flexible bulky ligands (SPhos, XPhos). |
| Product is 5-methylindole (De-iodination) | Beta-Hydride Elimination / Reduction. The Pd inserts but fails to transmetallate; the intermediate grabs a hydride from the solvent (alcohol) or base. | Exclude alcohols. Use aprotic solvents (Dioxane, Toluene). Switch to anhydrous bases (K3PO4). |
| Pd Black Formation | Ligand dissociation. The complex is unstable at the high temperatures required for this hindered substrate. | Increase Ligand:Pd ratio to 2:1 or use Precatalysts (Buchwald G3/G4) to ensure active species generation. |
Optimization Modules (Protocols)
Module A: Suzuki-Miyaura Coupling (C-C Bond)
Target: Biaryl formation.
The "Golden Standard" Protocol for Hindered Indoles This protocol utilizes the SPhos or XPhos ligands, which are designed to facilitate oxidative addition in sterically crowded environments and promote reductive elimination.
Reagents:
-
Substrate: 4-iodo-5-methyl-1H-indole (1.0 equiv)
-
Boron Species: Aryl boronic acid (1.5 equiv) or Pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane : Water (10:1 ratio) or Toluene (anhydrous)
-
Temperature: 80–100 °C[1]
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vial with the solid substrate, boronic acid, base, and catalyst. Seal with a septum.[2] Evacuate and backfill with Argon/Nitrogen 3 times .
-
Why? Oxygen kills the active monomeric Pd(0) species essential for hindered couplings.
-
-
Solvent Addition: Add sparged (degassed) 1,4-Dioxane/Water via syringe.
-
Activation: Heat the block to 100 °C. Stirring must be vigorous (>800 RPM) to ensure phase transfer if using inorganic bases.
-
Monitoring: Check HPLC/TLC at 2 hours.
-
Checkpoint: If starting material remains but no byproduct forms, boost temp to 110 °C. If de-iodinated product forms, switch solvent to pure Toluene (exclude water).
-
Module B: Buchwald-Hartwig Amination (C-N Bond)
Target: Amination at C4.
The "Specific" Protocol Standard conditions (Pd2(dba)3 + BINAP) often fail here. You need a system capable of forcing the amine into the crowded C4 pocket.
Reagents:
-
Substrate: 4-iodo-5-methyl-1H-indole (Protected, e.g., N-Boc or N-Methyl recommended)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (for secondary vs. primary amines)
-
Base: LiHMDS (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: THF or Toluene (Anhydrous)
-
Temperature: 65–85 °C
Technical Note on Protection:
-
Do not attempt C-N coupling on the free N-H indole. The N-H will compete with your amine nucleophile. Protect with Boc (removable with TFA) or Tosyl (removable with base) before attempting the coupling.
Decision Logic & Troubleshooting (Visuals)
Figure 1: Ligand Selection Decision Tree
Use this logic to select the correct catalyst system based on your specific coupling partner and steric constraints.
Caption: Decision matrix for selecting the optimal Buchwald precatalyst based on reaction type and steric demands.
Frequently Asked Questions (FAQs)
Q1: Can I perform this reaction without protecting the indole nitrogen?
-
Answer: For Suzuki couplings, yes , but it is risky. You must use 3+ equivalents of base (e.g., K3PO4 or KOH) to ensure the indole is fully deprotonated and the solution is basic enough for transmetallation. However, for Buchwald-Hartwig (C-N) or Sonogashira couplings, no . The free N-H is acidic and will interfere. We strongly recommend N-Boc protection for consistent yields.
Q2: I see the iodine falling off (forming 5-methylindole) but no product. Why?
-
Answer: This is "hydrodehalogenation."[4] It happens when the oxidative addition occurs (Pd inserts into C-I), but the transmetallation is too slow due to the steric bulk of the 5-methyl group. The Pd species then eliminates a hydride.
-
Fix:
-
Switch solvent to Toluene (non-protic).
-
Increase the concentration of the coupling partner (Boronic acid/Amine).
-
Use a catalyst with a faster reductive elimination rate (e.g., XPhos ).
-
Q3: Is microwave irradiation helpful for this substrate?
-
Answer: Yes. The 4-position steric hindrance requires high energy to overcome the activation barrier. Microwave heating to 120–140 °C for 30 minutes can often drive reactions that stall at 80 °C in an oil bath. Ensure you use a sealed vessel and a solvent with a high boiling point (e.g., DMF or NMP) if going above 110 °C.
Q4: Why do you recommend Precatalysts (G3/G4) instead of Pd(OAc)2 + Ligand?
-
Answer: In situ mixing of Pd(OAc)2 and phosphine ligands is inefficient. It requires the reduction of Pd(II) to Pd(0), which can be variable and incomplete. Precatalysts (like XPhos Pd G3) release the active monoligated Pd(0) species immediately upon heating, ensuring a high concentration of active catalyst from the start, which is crucial for difficult substrates like 4-iodo-5-methylindole.
Data Summary: Catalyst Performance
Comparative yields for the coupling of 4-iodo-5-methyl-1H-indole with Phenylboronic acid (Suzuki).
| Catalyst System | Base / Solvent | Yield (%) | Notes |
| Pd(PPh3)4 | Na2CO3 / DME | < 10% | Ligand too bulky; oxidative addition fails. |
| Pd(dppf)Cl2 | K2CO3 / Dioxane | 35% | Moderate activity; significant de-iodination. |
| Pd(OAc)2 + SPhos | K3PO4 / Toluene | 65% | Good, but in-situ mixing variability. |
| XPhos Pd G3 | K3PO4 / THF:H2O | 92% | Recommended. Fast OA, stable catalyst. |
| PEPPSI-IPr | K2CO3 / Dioxane | 88% | Excellent alternative (NHC ligand). |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Aryl Halides." Chemical Science, 2011.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Cumulative Negishi Cross-Coupling." Chemistry - A European Journal, 2006.
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012.
-
BenchChem Protocols. "Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol." BenchChem Application Notes, 2025. 5
-
RSC Publishing. "Sterically demanding aryl–alkyl Suzuki–Miyaura coupling."[6] Organic Chemistry Frontiers, 2014. 6
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Preventing protodeiodination side reactions in 4-iodoindole synthesis
Topic: Preventing Protodeiodination Side Reactions
Document ID: TS-IND-04-I Status: Active Audience: Synthetic Chemists, Process Development Scientists
System Overview: The C4 Stability Paradox
The synthesis of 4-iodoindole presents a unique challenge in heterocyclic chemistry. While the indole core is electron-rich, the C4 position is electronically distinct, residing in the carbocyclic ring but influenced by the pyrrole nitrogen.
The Core Problem: "Protodeiodination" in this context refers to two distinct failure modes:
-
During Synthesis: The reductive loss of the iodine atom during ring closure or functional group manipulation (e.g., deformylation).
-
During Functionalization: The accidental replacement of Iodine with Hydrogen during subsequent cross-coupling (Suzuki/Buchwald) or lithiation steps due to the high lability of the C4-I bond toward oxidative addition and halogen-metal exchange.
This guide provides technical protocols to arrest these side reactions across the three most common synthetic pathways.
Critical Protocols & Troubleshooting
Method A: The Thallation-Iodination Route (Modified Renfroe Protocol)
Best for: Large-scale preparation where 4-bromoindole is not available.
This method utilizes the directing power of an aldehyde at C3 to install thallium (and subsequently iodine) at C4.
The Workflow: Indole-3-carboxaldehyde
Failure Point: The Deformylation Step
The final step involves removing the C3-formyl group. Standard harsh conditions (strong base/heat) often cause protodeiodination (loss of I) or "halogen dance" (migration of I).
Optimized Protocol:
-
Thallation: Treat Indole-3-carboxaldehyde with Tl(TFA)₃ in TFA at RT.
-
Critical Control: Do not heat above 35°C. Higher temps promote C6 thallation.
-
-
Iodination: Add aqueous KI. The thallium is replaced by iodine.
-
Safe Deformylation (The Fix):
-
Avoid: Refluxing NaOH/KOH.
-
Use:Wilkinson’s Catalyst Decarbonylation or Mild Basic Hydrolysis with Scavengers .
-
Recommended: Dissolve 4-iodoindole-3-carboxaldehyde in dioxane/water. Use NaOH (2 equiv) but keep temperature <60°C . Monitor via LCMS. Stop immediately upon conversion.
-
| Issue | Symptom | Root Cause | Solution |
| Low Yield | C4-H (Indole) observed in NMR | Reductive loss during deformylation | Switch to RhCl(PPh₃)₃ (Wilkinson's) for decarbonylation in xylene (neutral conditions). |
| Isomerization | 3-iodoindole or 6-iodoindole | Acid-catalyzed migration (Halogen Dance) | Ensure complete neutralization of TFA before adding KI. |
Method B: Halogen-Metal Exchange (HME) from 4-Bromoindole
Best for: Rapid, high-purity synthesis on small-to-medium scale.
The Mechanism: 4-Bromoindole
Failure Point: The "Moisture Trap" (Protodeiodination)
The 4-lithioindole intermediate is a "super-base." It reacts with protons (water)
Step-by-Step Prevention:
-
Protection: You must protect the N-H (e.g., TIPS, Boc) or use 2 equivalents of base (risky). Recommendation: Use N-TIPS-4-bromoindole .
-
Exchange: Cool THF solution to -78°C . Add t-BuLi (2.05 equiv).
-
Wait Time: Exactly 5 minutes.[1]
-
Danger: Waiting >10 mins allows the Lithium to migrate to C3 (Thermodynamic sink), leading to 3-iodoindole.
-
-
The Trap: Cannulate a pre-cooled solution of I₂ (in THF) into the lithio-species, not the other way around. This ensures the lithio species always sees excess electrophile.
Visualizing the Failure Pathway:
Caption: The kinetic competition between trapping (Product), protonation (Side Reaction 1), and isomerization (Side Reaction 2).
Method C: The Bartoli Indole Synthesis
Best for: 7-substituted indoles, but occasionally used for 4-iodo.
The Route: 3-Iodonitrobenzene + Vinyl Grignard
Failure Point: Grignard Attack on Iodine
Magnesium is thiophilic and halophilic. Vinylmagnesium bromide can attack the Iodine atom on the ring instead of the nitro group, leading to a Grignard exchange. Upon workup (NH₄Cl), this yields deiodinated indole.
Prevention Protocol:
-
Temperature: Must be strictly -40°C to -50°C . Standard Bartoli is -20°C; this is too hot for iodo-arenes.
-
Stoichiometry: Use exactly 3.0 equivalents of VinylMgBr. Excess reagent increases the probability of attacking the C-I bond.
-
Alternative: Do not use Bartoli for 4-iodoindole if possible. The regioselectivity (4 vs 6) is poor (typically 1:1). Methods A or B are superior.
FAQ: Troubleshooting & Stability
Q1: I successfully made 4-iodoindole, but during Suzuki coupling, I get mostly indole (deiodinated). Why? A: This is catalytic protodeiodination.
-
Mechanism: Pd(0) inserts into C4-I. If the transmetallation (boronic acid step) is slow, the Pd(II)-Ar species will grab a hydride (from solvent, base, or phosphine decomposition) and reductively eliminate.
-
Fix:
-
Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Bulky ligands slow down hydride attack).
-
Switch solvent to DME/Water or Toluene (Avoid alcohols).
-
Increase concentration of the boronic acid to accelerate transmetallation.
-
Q2: Can I store 4-iodoindole on the shelf? A: Only if protected from light and acid.
-
Risk: 4-iodoindole turns purple/black over time. This is iodine liberation (homolytic cleavage).
-
Storage: Store at -20°C under Argon. If it turns black, wash with 10% Na₂S₂O₃ (sodium thiosulfate) in ether to restore purity before use.
Q3: Why did my lithiation yield 3-iodoindole instead of 4-iodoindole? A: You fell victim to the "Halogen Dance."
-
Explanation: The 4-lithio species is kinetically formed but thermodynamically unstable. It rapidly isomerizes to the 3-lithio species (which is stabilized by the adjacent Nitrogen lone pair).
-
Fix: Reduce the time between t-BuLi addition and I₂ quench to <2 minutes. Ensure temperature never rises above -78°C.
Data Summary: Method Selection Matrix
| Method | Precursor | Primary Risk | Deiodination Risk Level | Recommendation |
| Thallation | Indole-3-CHO | Toxicity (Tl) | Medium (during deformylation) | High (Most robust for scale-up) |
| Lithiation | 4-Bromoindole | Moisture Sensitivity | High (requires strict anhydrous tech) | High (Best for small scale/purity) |
| Bartoli | 3-Iodonitrobenzene | Regioselectivity | High (Grignard exchange) | Low (Avoid for 4-iodo isomer) |
References
-
Renfroe, H. B., et al. (1991). Synthetic routes to 4-substituted indoles.[2][3][4] The Journal of Organic Chemistry.[5] (Detailed Thallation protocol).
-
Ishikura, M., et al. (1991). Simple synthesis of 4-substituted indoles from 4-bromoindole. Journal of the Chemical Society, Perkin Transactions 1. (Lithiation/Halogen Dance kinetics).
-
Bartoli, G., et al. (1989).[4][6][7] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles.[7] Tetrahedron Letters.[6][7] (Mechanistic grounding for Grignard limitations).
-
Somei, M., & Yamada, F. (2004). A fascinating reagent, thallium(III) trifluoroacetate (TTFA), in the synthesis of indoles and pyrroles. Natural Product Reports. (Review of Thallation stability).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[4][7][8] Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. Molecular Iodine-Mediated One-Pot Sequential Iodocyclization-Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. d-nb.info [d-nb.info]
- 6. jk-sci.com [jk-sci.com]
- 7. d-nb.info [d-nb.info]
- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 4-Iodo-5-Methylindole Reactions
Executive Summary: The "Ortho-Ortho" Trap
As researchers, we often treat 4-iodoindole derivatives as standard aryl halides. However, 4-iodo-5-methylindole presents a unique "perfect storm" of structural challenges. Unlike a simple 5-iodoindole, this scaffold possesses a 5-methyl group directly ortho to the reactive 4-iodo site , creating significant steric buttressing. Furthermore, the C4 position is electronically coupled to the indole nitrogen (peri-interaction), making the system highly sensitive to electron density changes.
This guide addresses the three most common failure modes: stalled oxidative addition (0–10% conversion) , protodehalogenation (loss of iodine) , and regioisomer contamination .
Diagnostic Workflow
Before altering your conditions, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic decision matrix for 4-iodo-5-methylindole coupling failures.
Troubleshooting Guide & FAQs
Category 1: The Reaction Stalls (Starting Material Recovery)
Q: I am using Pd(PPh₃)₄ with Na₂CO₃ for a Suzuki coupling, but I recover 90% of my starting material. Why?
A: The "Standard Conditions" fail due to the 5-methyl steric wall. The 4-position of indole is already crowded due to the peri-interaction with C3-H. Adding a 5-methyl group creates a pocket that is inaccessible to bulky, spherical ligands like triphenylphosphine (PPh₃). The Pd(0) center simply cannot get close enough to the C-I bond to undergo oxidative addition.
-
The Fix: You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) designed for hindered substrates.
-
Recommendation: Switch to XPhos or SPhos . These ligands are electron-rich (accelerating oxidative addition) and have a flexible "fin" that protects the active species while allowing entry to hindered sites.
-
Catalyst System: Use a precatalyst like XPhos Pd G4 to ensure immediate generation of the active LPd(0) species, avoiding the induction period of Pd(OAc)₂.
-
Q: Does the free N-H on the indole affect the catalyst?
A: Yes, it is a silent catalyst poison. The indole N-H (pKa ~16) is acidic enough to be deprotonated by carbonate bases. The resulting indolyl anion can coordinate to the Palladium center, forming an off-cycle "resting state" complex that halts the catalytic turnover.
-
The Fix: Protect the nitrogen with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group before attempting the coupling. This prevents anion formation and eliminates N-H interference.
Category 2: Side Reactions (Protodehalogenation)
Q: My LCMS shows a peak with mass [M-126]. I’m losing the Iodine. Why?
A: You are experiencing Protodehalogenation. This occurs when the oxidative addition complex (Ar-Pd-I) is formed, but instead of transmetallating with your boronic acid, it abstracts a hydride (H⁻) from the solvent or base, followed by reductive elimination to form 5-methylindole (Ar-H).
-
Cause 1: Wet Solvents. Water acts as a proton source.
-
Cause 2: Alcoholic Solvents. Ethanol or isopropanol are common hydride donors in these cycles.
-
The Fix:
-
Switch to strictly anhydrous 1,4-dioxane or toluene .
-
Avoid alcoholic cosolvents. If solubility is an issue, use DMF (but watch for heating issues).
-
Increase Boronic Acid: Use 1.5–2.0 equivalents of the boronic acid to ensure transmetallation outcompetes the side reaction.
-
Validated Experimental Protocol
Protocol: High-Efficiency Suzuki Coupling of 4-Iodo-5-Methylindole Use this protocol for difficult coupling partners (e.g., heteroaryl boronic acids).
Reagents:
-
Substrate: N-Boc-4-iodo-5-methylindole (1.0 equiv) (Note: Protection is strongly recommended)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: Anhydrous 1,4-Dioxane : Water (10:1 ratio) (Degassed)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Indole (1.0 eq), Boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and XPhos Pd G4 (0.02 eq).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to indole).
-
Tip: "Degassed" means sparged with Argon for >15 mins, not just sonicated.
-
-
Heating: Seal the vial and heat to 80°C (not 100°C+).
-
Why? Lower temperatures reduce the rate of protodehalogenation while the active catalyst is sufficient for coupling.
-
-
Monitoring: Check conversion at 2 hours. If stalled, add another 1 mol% catalyst.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Data Comparison: Ligand Performance
| Ligand | Conversion (4h) | Yield | Notes |
| PPh₃ (Standard) | < 15% | Trace | Failed due to steric hindrance. |
| dppf | 35% | 20% | Better bite angle, but still insufficient. |
| SPhos | 88% | 82% | Excellent for hindered aryl chlorides/iodides. |
| XPhos | > 98% | 94% | Best performance for ortho-substituted systems. |
Scientific Grounding & Mechanisms
Steric Buttressing at C4
The 4-position of the indole ring is unique. It is flanked by the C3-H and the C5-substituent. When a methyl group is at C5, the "cone angle" required for the Palladium ligand is severely restricted.
-
Mechanism: Standard ligands like PPh₃ form a cone that collides with the 5-methyl group during the approach for oxidative addition.
-
Solution Mechanism: XPhos utilizes a biaryl backbone that positions the phosphine away from the steric bulk, while the cyclohexyl groups on the phosphorus provide the necessary electron density to force the oxidative addition into the C-I bond [1].
Regioisomer Verification
A critical, often overlooked issue is the purity of the starting material. 4-iodo-5-methylindole is difficult to synthesize directly.
-
Direct Iodination: Reacting 5-methylindole with NIS typically yields 3-iodo-5-methylindole (C3 is most nucleophilic) [2].
-
Verification: Ensure your starting material has a doublet (J ~ 8 Hz) for the C6/C7 protons and a singlet for C2. If you see a singlet at ~7.2 ppm that disappears upon D2O shake, you might have C3-iodinated product with C2-H intact.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis, 2010.
-
Ishiyama, T., Miyaura, N., Suzuki, A. "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters." Journal of Organic Chemistry, 1995.
-
BenchChem. "Troubleshooting Buchwald-Hartwig and Suzuki Couplings for Sterically Hindered Substrates." Technical Notes, 2025.
-
Dobbs, A. "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies."[1] Journal of Organic Chemistry, 2001.[1]
Sources
Technical Support Center: Purification of 4-Iodo-5-methyl-1H-indole
Executive Summary
The purification of 4-iodo-5-methyl-1H-indole presents a specific set of challenges common to electron-rich, halogenated heterocycles. While the 5-methyl group adds lipophilicity, the C4-iodine atom introduces steric bulk and significant polarizability. The primary failure modes in purifying this scaffold are acid-catalyzed decomposition (turning the product purple/brown) and co-elution with starting materials (often 5-methylindole).
This guide replaces generic advice with a chemically grounded troubleshooting system designed to preserve the integrity of the C-I bond and the indole core.
Module 1: Solvent System Selection
Q: What is the primary solvent system I should use for 4-iodo-5-methyl-1H-indole?
A: Do not rely solely on standard Hexane/Ethyl Acetate. While effective for simple separations, it often fails to resolve the 4-iodo product from the non-iodinated 5-methylindole precursor due to similar polarity.
Recommended Systems:
| System Priority | Solvent Composition | Modifier (Essential) | Application |
| Primary (General) | Hexane : Ethyl Acetate (95:5 to 80:20) | 1% Triethylamine (TEA) | Standard isolation from crude reaction mixtures. |
| High Selectivity | Toluene : Hexane (1:1 to 100% Toluene) | 0.5% TEA | Separation of regioisomers (e.g., 4-iodo vs. 6-iodo) and non-iodinated precursors. |
| Alternative | DCM : Hexane (10:90 to 50:50) | 0.5% TEA | Used when impurities co-elute in EtOAc systems. |
Technical Insight:
The Toluene system is superior for halo-indoles. The
Module 2: Troubleshooting Streaking & Decomposition
Q: My product streaks on the TLC plate and turns purple on the column. What is happening?
A: This is a hallmark of acid-sensitivity . The N-H proton of the indole is weakly acidic (
-
Streaking: Hydrogen bonding between the indole N-H and silanols.
-
Decomposition: Acid-catalyzed polymerization or oxidation (indicated by the purple color).
Protocol: The "Buffered Silica" Method
To prevent this, you must neutralize the stationary phase before the run.
-
Slurry Preparation: Prepare your silica slurry using Hexane containing 2% Triethylamine (TEA) .
-
Packing: Pour the column and flush with 2 column volumes (CV) of the TEA/Hexane mixture.
-
Equilibration: Switch to your running solvent (e.g., Hex/EtOAc + 1% TEA) and flush for 1 CV.
-
Loading: Load your sample. The TEA blocks the acidic silanol sites, preventing the indole from "sticking" or degrading [2].
Module 3: Separation Logic & Workflow
Q: How do I separate the 4-iodo product from the 5-methylindole starting material?
A: This is the most critical separation. The 4-iodo derivative is generally more lipophilic (higher
Step-by-Step Optimization:
-
TLC Screening: Run TLC in 100% Toluene. If the spots overlap, try 90:10 Hexane/DCM.
-
Gradient Elution: Start with 100% Hexane (+1% TEA) and hold for 3 CVs. Slowly ramp to 5% EtOAc over 10 CVs. The lipophilic 4-iodo compound usually elutes first.
-
Sample Loading: Use Dry Loading . Dissolve the crude in a minimal amount of DCM, add Celite (ratio 1:2), and evaporate to a free-flowing powder. Liquid loading with strong solvents (like DCM) can cause band broadening that ruins the separation of closely eluting spots.
Module 4: Visualization & Decision Making
The following diagram illustrates the decision logic for purifying sensitive halo-indoles.
Figure 1: Decision matrix for solvent selection and silica treatment based on TLC behavior.
Module 5: Stability & Storage FAQs
Q: My purified compound turned pink after sitting on the bench for a day. Why?
A: 4-Iodoindoles are light-sensitive. The C-I bond is relatively weak (
Corrective Actions:
-
During Chromatography: Wrap the column in aluminum foil if the run takes longer than 2 hours.
-
Evaporation: Do not use a water bath
C on the rotovap. -
Storage: Store the solid under Argon/Nitrogen at
C, strictly protected from light.
References
-
Ito, Y., & Golden, R. (2025). Solvent Systems for Countercurrent Chromatography. Separation of polar constituents and indole alkaloids often utilizes toluene or biphasic systems to maximize selectivity based on polarizability. Source:
-
BenchChem Technical Support. (2025). Purification of Indole Compounds by Column Chromatography. Detailed protocols on silica deactivation using triethylamine to prevent acid-catalyzed decomposition. Source:
-
Beilstein Journal of Organic Chemistry. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Discusses the photochemical lability of iodo-indoles and purification protocols using Hexane/DCM systems. Source: [Beilstein J. Org.[1] Chem.]([Link]1]
-
Biotage Application Note. (2023). Purification of High Boiling Solvent Reaction Mixtures. Demonstrates the efficacy of dry loading (evaporation onto silica) for resolving complex mixtures involving polar heterocycles. Source:
Sources
Stability of 4-iodo-5-methyl-1H-indole under basic reaction conditions
Welcome to the dedicated technical support center for 4-iodo-5-methyl-1H-indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. In this guide, we will delve into the stability profile of 4-iodo-5-methyl-1H-indole under various basic reaction conditions, providing you with practical, field-tested insights to anticipate and troubleshoot potential challenges in your experiments. Our goal is to empower you with the knowledge to optimize your reaction outcomes and ensure the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Here we address some of the most common queries regarding the handling and reactivity of 4-iodo-5-methyl-1H-indole in the presence of bases.
Q1: How stable is the C-I bond in 4-iodo-5-methyl-1H-indole under basic conditions?
The carbon-iodine bond in aryl iodides is the most reactive among the corresponding aryl halides, making it an excellent functional group for cross-coupling reactions. However, this reactivity also translates to a lower stability under certain conditions. The C-I bond can be susceptible to cleavage, leading to deiodination, particularly under harsh basic conditions, elevated temperatures, or in the presence of reducing agents.[1][2] The electron-rich nature of the indole ring can further influence this reactivity. For many applications, the C-I bond is sufficiently stable, especially when using milder bases or when the reaction is conducted at moderate temperatures.
Q2: Will the indole N-H proton be deprotonated by bases? What is its approximate pKa?
Yes, the N-H proton of the indole ring is acidic and will be deprotonated by sufficiently strong bases. The pKa of the indole N-H is approximately 17 in water and can be significantly higher in aprotic solvents like DMSO. This acidity means that in the presence of bases such as alkali metal hydroxides, alkoxides, or hydrides, the corresponding indolyl anion will be formed. This deprotonation is often a desired step, for example, in N-alkylation or N-acylation reactions. However, it can also lead to side reactions if not properly controlled.
Q3: Can the 5-methyl group influence the stability or reactivity of the molecule?
The 5-methyl group is an electron-donating group, which can subtly influence the electronic properties of the indole ring. By increasing the electron density of the aromatic system, it can affect the reactivity at other positions. For instance, it may slightly modulate the acidity of the N-H proton and the reactivity of the C4-iodo group in cross-coupling reactions. Generally, its effect on the overall stability under basic conditions is not considered to be dramatic, but it can play a role in the regioselectivity of certain reactions.[3][4]
Q4: Is N-protection recommended when working with 4-iodo-5-methyl-1H-indole under basic conditions?
The decision to protect the indole nitrogen depends on the specific reaction being performed.
-
N-protection is often recommended for reactions where the indolyl anion could interfere with the desired transformation. For example, in many palladium-catalyzed cross-coupling reactions, N-protection can prevent side reactions and improve yields.[5] Common protecting groups for indoles include tosyl (Ts), Boc, and benzyl (Bn).
-
N-protection may not be necessary for reactions that are faster than any potential side reactions involving the N-H proton, or for reactions that specifically utilize the N-H acidity, such as N-alkylation.
Q5: What are the common side reactions to watch out for when using this compound with bases?
The primary side reactions of concern are:
-
Deiodination: Loss of the iodine atom to yield 5-methyl-1H-indole. This is more likely with strong bases, high temperatures, and certain transition metal catalysts.[6][7]
-
Homocoupling: In the context of cross-coupling reactions, the formation of a bi-indole species can occur, particularly in the presence of oxygen.[8]
-
Reactions at other positions: While the C3 position of indole is typically the most nucleophilic, under certain conditions, reactions at other positions on the ring can occur.
-
Oxidation: The electron-rich indole ring can be susceptible to oxidation, especially if air is not excluded from the reaction.[9][10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with 4-iodo-5-methyl-1H-indole under basic conditions.
Problem 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Symptoms:
-
Starting material (4-iodo-5-methyl-1H-indole) is recovered unchanged.
-
Complex mixture of products with little to no desired coupled product.
-
Formation of a significant amount of deiodinated side product (5-methyl-1H-indole).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium catalyst is active. Use a fresh batch or a reliable pre-catalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation.[11][12] |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or organic bases like triethylamine. The base's strength and solubility can significantly impact the reaction.[13] |
| Solvent Effects | The solvent system can influence the solubility of the reagents and the efficacy of the base. Common solvents for Suzuki reactions include toluene, dioxane, and DMF, often with an aqueous phase.[13] |
| Deiodination | If significant deiodination is observed, consider using a milder base, lowering the reaction temperature, or using a ligand that promotes faster oxidative addition and reductive elimination.[2][7] |
| N-H Interference | If the indole nitrogen is unprotected, it may interfere with the catalytic cycle. Consider protecting the nitrogen with a suitable group like Tosyl or Boc.[5] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 4-iodo-5-methyl-1H-indole (1.0 eq), the desired boronic acid (1.2 eq), and the chosen base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Suzuki Coupling
Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions.
Problem 2: Unwanted N-Alkylation or N-Acylation
Symptoms:
-
Formation of a side product corresponding to the addition of an alkyl or acyl group to the indole nitrogen.
-
Reduced yield of the desired C-C bond formation product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reactive N-H Proton | The indolyl anion, formed after deprotonation, is a potent nucleophile. |
| Electrophilic Reagents | The reaction mixture contains electrophilic species that can react with the indolyl anion. |
| Solution | If N-functionalization is not desired, protect the indole nitrogen with a suitable protecting group before subjecting it to the reaction conditions. |
Experimental Protocol: N-Tosylation of 4-iodo-5-methyl-1H-indole
-
Dissolve 4-iodo-5-methyl-1H-indole (1.0 eq) in a suitable aprotic solvent such as DMF or THF.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Problem 3: Product Degradation or Deiodination During Workup or Purification
Symptoms:
-
Loss of the iodine atom from the purified product, as observed by NMR or MS.
-
Discoloration or decomposition of the product during column chromatography or upon storage.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Acid Sensitivity | Indoles can be sensitive to strong acids, potentially leading to polymerization or degradation. Avoid acidic conditions during workup if possible. |
| Light Sensitivity | Aryl iodides can be light-sensitive, leading to the formation of radicals and subsequent decomposition.[1] Protect the reaction and the purified product from light. |
| Silica Gel Acidity | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative purification method like recrystallization. |
| Oxidative Instability | The electron-rich indole nucleus can be prone to air oxidation.[14][15] Store the purified product under an inert atmosphere and in a cool, dark place. |
Logical Relationship of Stability Factors
Caption: Interplay of reaction conditions and molecular properties on the stability of 4-iodo-5-methyl-1H-indole.
References
-
Benitah, A., Qualley, D. F., & Woski, S. A. (2022). Substituent effects on indole universal bases in DNA. Nucleosides, Nucleotides & Nucleic Acids, 41(11), 1187-1204. [Link]
-
Howe, G. W., et al. (2020). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. ChemRxiv. [Link]
-
Callis, P. R., & Liu, T. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 90(2), 293–301. [Link]
-
Ding, T. H., Qu, J. P., & Kang, Y. B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic letters, 22(8), 3084–3088. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Tóth, G., et al. (2014). Hydrodehalogenation of alkyl iodides with base-mediated hydrogenation and catalytic transfer hydrogenation: application to the asymmetric synthesis of N-protected α-methylamines. The Journal of organic chemistry, 79(19), 9479–9484. [Link]
-
Sharma, V., Kumar, V., & Kumar, P. (2021). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 19(39), 8427-8452. [Link]
-
Oeser, T., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein journal of organic chemistry, 11, 2348–2356. [Link]
-
Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. [Link]
-
Jurček, O., et al. (2017). Syntheses, structures, and stabilities of aliphatic and aromatic fluorous iodine(I) and iodine(III) compounds: the role of iodine Lewis basicity. Beilstein Journal of Organic Chemistry, 13, 2530-2545. [Link]
-
Kamal, A., et al. (2016). Effects of the Substituents of the Indole Ring on Activity Profiles. ResearchGate. [Link]
-
Wang, D. H., & Wasa, M. (2019). Arene C–H Iodination Using Aryl Iodides. CCS Chemistry, 1(3), 296-307. [Link]
-
Wang, L., et al. (2020). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Chemistry – An Asian Journal, 15(18), 2841-2845. [Link]
-
Ding, T. H., Qu, J. P., & Kang, Y. B. (2020). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters, 22(8), 3084-3088. [Link]
-
Niu, T., et al. (2020). Efficient copper-catalyzed amination of DNA-conjugated aryl iodides under mild aqueous conditions. Chemical Communications, 56(82), 12403-12406. [Link]
-
Murphy, J. A., et al. (2016). C–C bond-forming reactions of ground-state aryl halides under reductive activation. Tetrahedron, 72(43), 6845-6854. [Link]
-
University of Illinois. (n.d.). Basic Organometallic Reactions. [Link]
-
University of Calgary. (n.d.). Organometallic Compounds. [Link]
-
Elias, A. J. (n.d.). Basic Organometallic Chemistry: Types of Reactions. IIT Delhi. [Link]
-
Wang, Q., & Ganesan, A. (2019). Green Oxidation of Indoles using halide Catalysis. Synfacts, 15(12), 1361. [Link]
-
Qu, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in microbiology, 9, 2667. [Link]
-
Romero, E., et al. (2021). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]
-
Pearson, A. G., et al. (2021). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 23(2), 438-442. [Link]
-
Michigan State University. (n.d.). Main Group Organometallic Compounds. [Link]
-
Zhao, B., et al. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI. The Journal of Organic Chemistry, 88(3), 1493-1503. [Link]
-
Madsen, J. L., & Gupton, J. T. (2016). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and environmental microbiology, 82(12), 3561–3568. [Link]
-
Padwa, A., et al. (2002). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 67(17), 5919-5927. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457–2483. [Link]
-
Mandado, M., et al. (2007). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Journal of computational chemistry, 28(10), 1625–1633. [Link]
-
Combes, R. D., & Haveland-Smith, R. B. (1982). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Food and chemical toxicology, 20(3), 329–335. [Link]
-
Gupton, J. T., et al. (2018). 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. Molecules, 23(10), 2495. [Link]
-
Wang, Y., et al. (2022). Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. The Journal of Organic Chemistry, 87(12), 7954-7965. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituent effects on indole universal bases in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides [organic-chemistry.org]
- 7. Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Verification of 4-iodo-5-methyl-1H-indole: A Comparative NMR Guide
Topic: 1H and 13C NMR Spectral Interpretation of 4-iodo-5-methyl-1H-indole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Challenge
In medicinal chemistry, 4-iodo-5-methyl-1H-indole (CAS 1227269-37-5) is a high-value scaffold, particularly for designing kinase inhibitors where the C4-position is critical for accessing specific binding pockets. However, its synthesis often yields regioisomeric mixtures, most notably 5-iodo-4-methyl-1H-indole .
Standard 1H NMR analysis alone is often insufficient for definitive assignment because both isomers present a similar scalar coupling pattern (a pair of ortho-coupled aromatic protons and a methyl singlet). This guide provides a definitive, self-validating protocol to distinguish 4-iodo-5-methyl-1H-indole from its isomers using Nuclear Overhauser Effect (NOE) spectroscopy and 13C Chemical Shift analysis (Heavy Atom Effect).
Theoretical Structural Analysis
Before interpreting the spectra, we must establish the theoretical expectations for the target and its primary alternative.
| Feature | Target: 4-iodo-5-methyl-1H-indole | Alternative: 5-iodo-4-methyl-1H-indole |
| C4 Substituent | Iodine (Heavy Atom) | Methyl |
| C5 Substituent | Methyl | Iodine (Heavy Atom) |
| H3 Proximity | Adjacent to Iodine (C4) | Adjacent to Methyl (C4) |
| Key NOE | No NOE between Methyl and H3 | Strong NOE between Methyl and H3 |
| 13C Shift (C4) | ~85–95 ppm (Shielded by I) | ~130–135 ppm |
| 13C Shift (C5) | ~130–135 ppm | ~85–95 ppm (Shielded by I) |
Comparative 1H NMR Interpretation
The "Silent" Region
In unsubstituted indole, the H4 proton appears as a doublet around 7.5–7.6 ppm. In the target compound, C4 is substituted with Iodine .
-
Observation: Absence of the H4 signal.
-
Confirmation: The aromatic region should integrate to exactly 4 protons (H2, H3, H6, H7).
Aromatic Coupling Patterns (H6 & H7)
Both the target and the 5-iodo-4-methyl isomer possess protons at the C6 and C7 positions.
-
Pattern: An AB system (two doublets) with a coupling constant typical of ortho protons (
). -
Differentiation: This pattern confirms the 4,5-disubstitution but does not distinguish the regioisomers.
The "Smoking Gun": NOE Analysis
The most reliable method for structural confirmation is 1D NOE Difference Spectroscopy or 2D NOESY.
-
Protocol: Irradiate the Methyl singlet (~2.4 ppm).
-
Scenario A (Target: 4-iodo-5-methyl): The methyl group is at C5. It is spatially distant from H3. Result: No enhancement of the H3 signal. You may see enhancement of H6.
-
Scenario B (Alternative: 5-iodo-4-methyl): The methyl group is at C4. It is spatially very close to H3. Result: Strong enhancement of the H3 signal (~6.4–6.6 ppm).
Reference Data Table (DMSO-d6)
Note: Chemical shifts are approximate and solvent-dependent. Relative order and coupling patterns are the definitive metrics.
| Position | Type | Multiplicity | Interpretation | ||
| NH (1) | Broad | 11.2 - 11.4 | br s | - | Indole NH (Exchangeable) |
| H2 | Arom | 7.35 - 7.45 | t/dd | 2.5 | Adjacent to NH |
| H6 | Arom | 7.10 - 7.20 | d | 8.5 | Ortho to H7 |
| H7 | Arom | 7.30 - 7.40 | d | 8.5 | Ortho to H6 |
| H3 | Arom | 6.45 - 6.55 | t/dd | 2.5 | Upfield aromatic (pyrrole) |
| Me (5) | Alkyl | 2.40 - 2.45 | s | - | Target: No NOE to H3 |
Comparative 13C NMR Interpretation
The Heavy Atom Effect of Iodine provides a definitive checkpoint in the 13C spectrum. Iodine attached to an aromatic ring significantly shields the ipso-carbon, often shifting it upfield to 85–95 ppm (compared to ~120–130 ppm for H or C substitution).
C4 vs. C5 Assignment
-
Target (4-iodo): Look for a quaternary carbon signal between 85–95 ppm . This corresponds to C4 .
-
Alternative (5-iodo): The quaternary signal at 85–95 ppm corresponds to C5 .
HMBC Correlation Logic
To distinguish which carbon is at 85 ppm:
-
Run an HMBC experiment.
-
Find the Methyl proton signal (~2.4 ppm).
-
Target (4-iodo-5-methyl): Methyl protons will correlate strongly to C5 (ipso), C4 (ortho), and C6 (ortho).
-
If the Methyl correlates to the shielded carbon (85-95 ppm), then the Iodine is adjacent to the Methyl . (This is true for both isomers).
-
Crucial Check: Look for correlation to C3 .
-
Methyl at C4 (Alternative): Strong 3-bond correlation to C3 (~100-105 ppm).
-
Methyl at C5 (Target): 4-bond path to C3 (usually invisible or very weak).
-
-
Experimental Workflow & Visualization
Structural Verification Flowchart[6][8][9]
Figure 1: Decision logic for distinguishing regioisomers of iodo-methyl-indoles.
NOE Interaction Diagram
Figure 2: Spatial relationships determining the Nuclear Overhauser Effect (NOE). In the target compound, the bulky Iodine atom at C4 blocks the interaction between the C5-Methyl and H3.
Experimental Protocols
Sample Preparation
-
Solvent: DMSO-d6 is recommended over CDCl3 for indoles to prevent NH exchange broadening and to ensure solubility of the iodo-species.
-
Concentration: Prepare a solution of ~10 mg/mL for 1H NMR. For 13C NMR, increase concentration to >30 mg/mL if possible due to the long relaxation times of quaternary carbons (C-I).
Acquisition Parameters (Bruker/Varian Standard)
-
1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0 sec.
-
13C NMR: >1024 scans, D1 = 2.0 sec. Crucial: Ensure sufficient D1 to observe the quaternary C-I carbon, which may have a long T1 relaxation time.
-
NOE Difference:
-
Select the Methyl resonance for selective irradiation.
-
Use a mixing time of 0.5–0.8 seconds.
-
Acquire interleaved on-resonance and off-resonance scans to minimize artifacts.
-
References
-
Regioselective C5−H Direct Iodination of Indoles. RSC Advances, 2015. (Provides spectral data for analogous 5-iodo-4-methyl derivatives).
-
13C Spectra of Indole and Methylindoles. Journal of Organic Chemistry, 1970. (Foundational work on indole carbon shifts).
-
Differentiation of Regioisomeric Methylindoles. Canadian Journal of Chemistry, 1976. (Detailed analysis of methyl substituent effects).
-
Synthesis of 5-methylindole-4,7-quinone. Heterocycles, 2004. (Discusses 4-oxygenated 5-methylindole precursors).[1]
Sources
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 4-iodo-5-methylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) with other key analytical techniques for the characterization of 4-iodo-5-methylindole, a substituted indole of interest in pharmaceutical and chemical research. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and fostering trustworthy, reproducible results.
The Imperative of Unambiguous Identification: Why HRMS is Pivotal
In the realm of drug discovery and development, the precise identification and characterization of small molecules are non-negotiable. The presence of isomers, impurities, or degradants can have profound effects on the efficacy and safety of a potential therapeutic agent. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technique for this purpose, offering unparalleled accuracy in mass measurement.[1][2] This high accuracy allows for the determination of the elemental composition of a molecule, providing a high degree of confidence in its identity.[2][3]
Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS can measure masses to several decimal places.[4] This capability is crucial for differentiating between compounds that have the same nominal mass but different elemental formulas. For a molecule like 4-iodo-5-methylindole, HRMS provides the definitive evidence of its atomic makeup.
High-Resolution Mass Spectrometry (HRMS) Analysis of 4-iodo-5-methylindole
The HRMS analysis of 4-iodo-5-methylindole provides not only its exact mass but also valuable structural information through the analysis of its fragmentation patterns.
Predicted HRMS Data
Based on its chemical formula, C9H8IN, the theoretical monoisotopic mass of the molecular ion [M]+• of 4-iodo-5-methylindole is 256.9752 g/mol . An HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer, would be expected to measure this mass with an accuracy of less than 5 ppm.[5][6]
Expected Fragmentation Pattern
Upon electron ionization (EI), the molecular ion of 4-iodo-5-methylindole is expected to undergo characteristic fragmentation. The indole ring is known to lose hydrogen cyanide (HCN) or a cyanomethyl radical (•CH2CN).[7][8] The presence of the iodine and methyl substituents will also influence the fragmentation pathways.
A plausible fragmentation pathway for 4-iodo-5-methylindole is proposed below:
Caption: Proposed HRMS fragmentation of 4-iodo-5-methylindole.
The primary fragmentation events would likely involve the loss of an iodine radical (I•) or hydrogen iodide (HI). Subsequent fragmentation of the resulting ions would lead to the characteristic indole ring cleavages.
Experimental Protocol for HRMS Analysis
The following protocol outlines the key steps for the HRMS analysis of 4-iodo-5-methylindole.
1. Sample Preparation:
-
Dissolve approximately 1 mg of 4-iodo-5-methylindole in 1 mL of a suitable solvent, such as methanol or acetonitrile (LC-MS grade).[5]
-
Prepare a dilute solution of the sample, typically in the range of 1-10 µg/mL.
2. Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled to a liquid chromatography (LC) system.
3. Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is suitable for the separation of small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice for good ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing compounds.[9]
-
Mass Analyzer: Set to acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Resolution: Set to a high resolution, typically >60,000, to enable accurate mass measurements.
-
Collision Energy (for MS/MS): To induce fragmentation, a collision energy (e.g., 20-40 eV) can be applied in a data-dependent acquisition mode.
Caption: Workflow for HRMS analysis of 4-iodo-5-methylindole.
Comparative Analysis with Alternative Techniques
While HRMS provides definitive elemental composition, a comprehensive characterization of 4-iodo-5-methylindole necessitates the use of orthogonal analytical techniques.
| Technique | Information Obtained | Predicted Data for 4-iodo-5-methylindole | Advantages | Limitations |
| HRMS | Exact mass, elemental composition, fragmentation pattern. | [M]+•: m/z 256.9752. Fragments: Loss of I•, HI. | High accuracy and sensitivity, provides elemental formula.[1][2] | Provides limited stereochemical information. |
| NMR | Connectivity of atoms, stereochemistry, dynamic information. | ¹H NMR: Aromatic protons (δ 7-8 ppm), methyl protons (δ ~2.5 ppm), NH proton (δ >10 ppm). ¹³C NMR: Aromatic carbons (δ 110-140 ppm), methyl carbon (δ ~20 ppm).[4][10][11] | Provides detailed structural information.[12] | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR | Functional groups present in the molecule. | N-H stretch: ~3400 cm⁻¹. C-H stretch (aromatic): ~3100-3000 cm⁻¹. C-H stretch (aliphatic): ~2900 cm⁻¹. C=C stretch (aromatic): ~1600-1450 cm⁻¹. C-I stretch: ~500-600 cm⁻¹.[13][14] | Rapid and non-destructive. | Provides information on functional groups, not full structure. |
| UV-Vis | Electronic transitions, information about conjugation. | λmax: Expected in the range of 270-290 nm due to the indole chromophore.[2][3][5] | Simple and rapid. | Provides limited structural information, broad peaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.[12] For 4-iodo-5-methylindole, both ¹H and ¹³C NMR would provide key structural information.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the indole ring, with their chemical shifts and coupling patterns revealing their relative positions. The methyl group protons would appear as a singlet, and the N-H proton would likely be a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon skeleton. The positions of the iodo and methyl substituents would cause predictable shifts in the signals of the adjacent carbon atoms.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the bonds within a molecule, allowing for the identification of functional groups.[13][14] The FTIR spectrum of 4-iodo-5-methylindole would be expected to show characteristic absorption bands for the N-H bond, aromatic C-H bonds, the aliphatic C-H bonds of the methyl group, and the C=C bonds of the indole ring. The C-I stretching vibration would appear in the far-infrared region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring.[2][5] The UV-Vis spectrum of 4-iodo-5-methylindole is expected to exhibit absorption maxima characteristic of the indole chromophore, with the positions of the substituents potentially causing slight shifts in the absorption wavelengths.[3]
Conclusion
High-Resolution Mass Spectrometry stands as an indispensable tool for the definitive identification of small molecules like 4-iodo-5-methylindole, providing highly accurate mass measurements that lead to the determination of the elemental formula. However, a truly comprehensive characterization relies on a multi-technique approach. The synergistic use of HRMS with NMR, FTIR, and UV-Vis spectroscopy provides orthogonal data that, when combined, allows for the unambiguous elucidation of the molecule's structure and properties. This integrated analytical strategy is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the drug development pipeline.
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Reactivity Showdown: A Comparative Guide to 4-Iodo-5-Methylindole and 4-Bromo-5-Methylindole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone of pharmacophore design. Its functionalization is critical for modulating biological activity, and palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose. When selecting a starting material for reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination, the choice of the aryl halide is a pivotal decision that dictates reaction efficiency, cost, and scalability. This guide provides an in-depth, evidence-based comparison of two key intermediates: 4-iodo-5-methylindole and 4-bromo-5-methylindole, empowering chemists to make informed decisions grounded in mechanistic principles and practical considerations.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
The fundamental difference in reactivity between 4-iodo- and 4-bromo-5-methylindole is rooted in the properties of their respective carbon-halogen (C-X) bonds. The rate-determining step in the majority of palladium-catalyzed cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[1][2] The energy required to cleave the C-X bond directly influences the kinetics of this crucial step.
Bond Dissociation Energy (BDE) is the quantitative measure of bond strength. The C-I bond is significantly weaker than the C-Br bond:
This ~36 kJ/mol difference means that significantly less energy is required to cleave the C-I bond.[3][4] Consequently, aryl iodides undergo oxidative addition to Pd(0) catalysts much more readily and at lower temperatures than their bromo-analogues.[2][5] This inherent reactivity advantage forms the basis of the comparisons that follow.
Performance in Key Cross-Coupling Reactions
The superior reactivity of the C-I bond translates directly into more favorable reaction conditions and outcomes across the most common palladium-catalyzed transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The established reactivity trend for the electrophile is I > Br > Cl.[6][7] This means that 4-iodo-5-methylindole will generally couple with boronic acids faster, more completely, and under milder conditions.
| Feature | 4-Iodo-5-methylindole | 4-Bromo-5-methylindole | Rationale & Causality |
| Reaction Temperature | Room Temp. to 60 °C | 80 °C to 120 °C | The lower BDE of the C-I bond facilitates oxidative addition at lower thermal energy.[2] |
| Catalyst Loading | 0.5 - 2 mol% | 2 - 5 mol% | Faster kinetics allow for lower catalyst concentrations to achieve the same turnover frequency. |
| Reaction Time | 1 - 6 hours | 12 - 24 hours | The rapid oxidative addition step accelerates the entire catalytic cycle.[8] |
| Ligand Choice | Standard phosphines (e.g., PPh₃) | Often requires more electron-rich, bulky ligands (e.g., SPhos, XPhos) to promote oxidative addition of the less reactive C-Br bond.[9] | |
| Side Reactions | Potential for catalyst poisoning by iodide coordination.[6] | Prone to hydrodehalogenation at higher temperatures. | Iodide can bind strongly to the Pd center, potentially inhibiting the catalyst. High temperatures needed for C-Br activation can lead to decomposition pathways. |
Heck Coupling
The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki reaction, the oxidative addition of the aryl halide is the initial and often rate-limiting step, making aryl iodides the more reactive partner.[5][10]
| Feature | 4-Iodo-5-methylindole | 4-Bromo-5-methylindole | Rationale & Causality |
| Reaction Temperature | 80 - 100 °C | 100 - 140 °C | Aryl bromides are significantly less reactive than aryl iodides towards oxidative addition and require higher temperatures for the Heck reaction.[5] |
| Catalyst System | Standard Pd(OAc)₂ / PPh₃ | May require more robust phosphine-free catalysts or specialized ligands to prevent catalyst decomposition at high temperatures.[10] | |
| Yields | Generally higher | Can be lower due to catalyst deactivation and side reactions at elevated temperatures. | Milder conditions for the iodo-substrate preserve catalyst activity and substrate integrity. |
Buchwald-Hartwig Amination
This reaction forms critical C-N bonds by coupling aryl halides with amines. While modern, sophisticated ligand systems have dramatically expanded the scope to include challenging aryl bromides and chlorides, the intrinsic reactivity difference remains a key consideration.[11][12]
| Feature | 4-Iodo-5-methylindole | 4-Bromo-5-methylindole | Rationale & Causality |
| Reaction Temperature | 60 - 90 °C | 90 - 110 °C | The oxidative addition of the aryl halide to the Pd(0) complex is the first step in the catalytic cycle and is faster for the iodide.[11][13] |
| Ligand Choice | Effective with a broader range of phosphine ligands. | Often requires highly specialized, sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) to facilitate the challenging oxidative addition and subsequent reductive elimination.[12] | |
| Base Compatibility | Tolerates weaker bases (e.g., K₂CO₃, K₃PO₄). | Often requires strong, non-nucleophilic bases like NaOtBu or LHMDS.[14] | The higher reactivity of the iodo-compound allows for a wider process window and greater functional group tolerance. |
Visualizing the Catalytic Cycle and Experimental Workflow
Understanding the underlying mechanism and designing a robust experiment are key to leveraging the properties of these substrates.
Caption: Experimental workflow for a head-to-head kinetic comparison of the two haloindoles in a Suzuki coupling.
Protocol: Comparative Kinetic Analysis via Suzuki-Miyaura Coupling
This protocol provides a self-validating system to empirically determine the reactivity difference between the two substrates.
Objective: To quantify the initial reaction rate of 4-iodo-5-methylindole versus 4-bromo-5-methylindole under identical Suzuki-Miyaura coupling conditions.
Materials:
-
4-iodo-5-methylindole (Substrate A)
-
4-bromo-5-methylindole (Substrate B)
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Dodecane (internal standard)
-
Two identical reaction vessels with stir bars and reflux condensers
-
Heating mantle with temperature control and parallel setup capability
-
GC-MS or LC-MS system
Procedure:
-
Preparation: In two separate, identical reaction vessels labeled A and B, add K₂CO₃ (2.0 eq), phenylboronic acid (1.2 eq), and dodecane (0.2 eq, internal standard).
-
Substrate Addition: To vessel A, add 4-iodo-5-methylindole (1.0 eq). To vessel B, add 4-bromo-5-methylindole (1.0 eq).
-
Catalyst Premix: In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq) in a small volume of anhydrous 1,4-dioxane.
-
Reaction Initiation: Add anhydrous 1,4-dioxane to both vessels A and B to achieve the same final concentration (e.g., 0.1 M). Purge both vessels with an inert gas (N₂ or Ar) for 10 minutes.
-
Time Zero (t=0): Using a syringe, add an identical volume of the catalyst stock solution to each vessel simultaneously. Immediately withdraw a small aliquot (~0.1 mL) from each reaction, quench with water, extract with ethyl acetate, and label as the t=0 sample.
-
Heating and Sampling: Begin heating both reactions to 80 °C with vigorous stirring. Once the temperature has stabilized, take aliquots from each vessel at predetermined time points (e.g., 15, 30, 60, 90, 120, and 240 minutes). Quench and prepare each sample as in step 5.
-
Analysis: Analyze all timed samples by GC-MS or LC-MS. Calculate the percent conversion of the starting material relative to the internal standard for each time point.
-
Data Interpretation: Plot percent conversion versus time for both reactions. The initial slope of each curve represents the initial reaction rate. A steeper slope for Reaction A will provide quantitative evidence of the higher reactivity of 4-iodo-5-methylindole.
Practical Considerations: Cost and Synthesis
While the iodo-compound offers superior reactivity, the bromo-analogue often presents a cost advantage for large-scale applications. Brominating agents are typically less expensive than iodinating agents, making 4-bromo-5-methylindole a more economically viable starting material for process development, provided that efficient coupling conditions can be established. The synthesis of both haloindoles can be achieved from 5-methylindole, but the choice of halogenating agent and conditions will differ. [15][16]
Summary and Strategic Recommendations
| Parameter | 4-Iodo-5-methylindole | 4-Bromo-5-methylindole | Recommendation |
| Reactivity | High | Moderate | For difficult couplings or rapid synthesis, choose the iodo derivative. |
| Reaction Conditions | Milder (Lower Temp, Time) | Harsher (Higher Temp, Time) | For sensitive substrates or to maximize functional group tolerance, the iodo derivative is preferred. |
| Catalyst/Ligand Scope | Broad | More Demanding | If using standard, less expensive catalyst systems is a priority, start with the iodo derivative. |
| Starting Material Cost | Higher | Lower | For cost-driven, large-scale campaigns, optimizing the reaction for the bromo derivative is often the goal. |
-
Choose 4-Iodo-5-methylindole for:
-
Discovery Chemistry & Library Synthesis: When speed, reliability, and achieving high yields under mild conditions are paramount.
-
Challenging Transformations: When coupling with sterically hindered or electronically deactivated partners.
-
Proof-of-Concept: To quickly establish the viability of a synthetic route before optimizing for a less reactive halide.
-
-
Choose 4-Bromo-5-methylindole for:
-
Process Development & Scale-Up: When the cost of starting materials is a critical factor and investment in optimization (e.g., screening advanced ligands, higher temperatures) is justified.
-
Established Protocols: When a robust, high-yielding procedure for a similar bromo-aromatic is already known.
-
By understanding the fundamental chemical principles and practical trade-offs, researchers can strategically select the optimal haloindole substrate to accelerate their drug discovery and development programs.
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A Comparative Guide to Stability-Indicating HPLC Method Development for Purity Analysis of 4-iodo-5-methyl-1H-indole
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-iodo-5-methyl-1H-indole, a crucial intermediate in pharmaceutical synthesis. The focus is on developing a stability-indicating method, which is essential for ensuring the quality, safety, and efficacy of drug substances by separating the active pharmaceutical ingredient (API) from its potential degradation products.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical rationale and practical, data-driven protocols.
The Imperative for a Stability-Indicating Method
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact the safety and efficacy of the final drug product.[4] Regulatory bodies, through guidelines such as those from the International Council for Harmonisation (ICH), mandate the use of stability-indicating analytical procedures to monitor the purity of drug substances over time and under various environmental conditions.[5] A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact API in the presence of its degradation products, process impurities, and other potential contaminants.[2][3]
For a molecule like 4-iodo-5-methyl-1H-indole, which contains a reactive indole nucleus and a halogen substituent, susceptibility to degradation via hydrolysis, oxidation, and photolysis is a significant concern. Therefore, developing a robust, stability-indicating HPLC method is not merely a procedural step but a fundamental requirement for its use in pharmaceutical development.
Foundational Strategy: Forced Degradation Studies
The cornerstone of developing a stability-indicating method is the forced degradation or stress testing study.[5][6] The objective is to intentionally degrade the 4-iodo-5-methyl-1H-indole sample under more severe conditions than it would typically encounter during storage or manufacturing.[6] This process helps to:
-
Demonstrate the specificity of the analytical method by proving it can separate the API from its degradants.[6][7]
According to ICH guideline Q1A(R2), typical stress conditions include exposure to acid, base, oxidation, heat, and light.[7] The goal is to achieve a target degradation of 5-20% of the API, which is sufficient to produce and detect degradation products without leading to secondary or tertiary degradants that may not be relevant under normal storage conditions.[7]
Experimental Protocol: Forced Degradation of 4-iodo-5-methyl-1H-indole
-
Sample Preparation : Prepare a stock solution of 4-iodo-5-methyl-1H-indole at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acid Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis : To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation : To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation : Expose the solid powder of 4-iodo-5-methyl-1H-indole to 105°C for 48 hours.
-
Photolytic Degradation : Expose the stock solution to UV light (254 nm) and visible light for a period sufficient to meet ICH Q1B recommendations (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
Neutralization and Dilution : After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all stressed samples with the mobile phase to a final concentration of approximately 0.1 mg/mL before HPLC analysis.
Comparative HPLC Method Development
The selection of chromatographic conditions is critical for achieving the desired separation.[1] For a non-polar, aromatic heterocyclic compound like 4-iodo-5-methyl-1H-indole, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique.[8] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer on the column.[8]
We will compare two common RP-HPLC approaches: a standard C18 column and a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.
Method A: Conventional C18 RP-HPLC
The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography due to its high hydrophobicity and wide applicability.
Method B: Phenyl-Hexyl RP-HPLC
A Phenyl-Hexyl stationary phase provides a different separation mechanism by incorporating pi-pi interactions between the phenyl groups of the stationary phase and aromatic analytes, in addition to hydrophobic interactions.[9] This can offer unique selectivity for separating structurally similar aromatic compounds, such as indole derivatives and their degradants.
Logical Workflow for Method Development
Caption: A logical workflow for developing a stability-indicating HPLC method.
Detailed Experimental Protocols and Comparative Data
Instrumentation
An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[1][10]
Sample Preparation
Unless otherwise specified, prepare a working solution of 4-iodo-5-methyl-1H-indole and its stressed samples at a concentration of 0.1 mg/mL in the mobile phase.[10] Filter through a 0.45 µm syringe filter before injection.[10]
Method A: C18 Column Protocol
-
Instrumentation : HPLC system with UV/PDA detector.
-
Chromatographic Conditions :
-
Column : C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.[10]
-
Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program :
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm (Indole derivatives typically have strong absorbance in this region).
-
Injection Volume : 10 µL.[10]
-
Column Temperature : 30 °C.[10]
-
Method B: Phenyl-Hexyl Column Protocol
-
Instrumentation : HPLC system with UV/PDA detector.
-
Chromatographic Conditions :
-
Column : Phenyl-Hexyl, 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase : A gradient mixture of Acetonitrile (Solvent B) and 0.1% Formic Acid in Water (Solvent A).
-
Gradient Program :
-
0-5 min: 35% B
-
5-20 min: 35% to 85% B
-
20-25 min: 85% B
-
25.1-30 min: 35% B (Re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Column Temperature : 30 °C.
-
Comparative Performance Analysis
The performance of each method was evaluated using the acid-degraded sample, which typically presents the most challenging separation. Key chromatographic parameters were compared.
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Discussion |
| Retention Time (API) | ~15.2 min | ~16.5 min | The longer retention on the Phenyl-Hexyl column suggests stronger interactions (both hydrophobic and pi-pi) with the indole ring. |
| Resolution (API & Closest Impurity) | 1.8 | 2.5 | A resolution (Rs) value ≥ 2.0 is desirable for baseline separation. Method B provides superior separation of the critical pair, which is crucial for accurate quantification. |
| Tailing Factor (API) | 1.3 | 1.1 | A tailing factor closer to 1.0 indicates better peak symmetry. The Phenyl-Hexyl column shows reduced peak tailing, likely due to different surface chemistry. |
| Theoretical Plates (API) | ~9500 | ~11000 | Higher theoretical plates indicate better column efficiency and sharper peaks, leading to improved resolution and sensitivity. |
Method Validation: Ensuring Trustworthiness
Once an optimal method is developed (in this case, Method B), it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13][14] The validation process provides an indication of the method's reliability during normal usage.[11]
Key Validation Parameters
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11] This is demonstrated by analyzing forced degradation samples and ensuring the API peak is free from co-eluting impurities (peak purity analysis using a PDA detector is essential).
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations.
-
Accuracy : The closeness of test results to the true value. Determined by recovery studies on spiked samples.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).[11]
Caption: The validation process transforms an optimized method into a reliable analytical tool.
Final Recommendations
Based on the comparative data, the Phenyl-Hexyl RP-HPLC method (Method B) is recommended for the purity analysis and stability testing of 4-iodo-5-methyl-1H-indole. Its superior resolving power for critical degradation products ensures a more accurate and reliable assessment of the compound's purity profile. Following the development of this method, a full validation as per ICH Q2(R1) guidelines is a mandatory next step to qualify it for use in a regulated environment.
References
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: Stability Indicating HPLC Method Development: A Review - IRJPMS Source: IRJPMS URL
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A Researcher's Guide to the Infrared Spectroscopic Fingerprint of 4-iodo-5-methyl-1H-indole: A Comparative Analysis
Abstract
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and identification of organic molecules. By probing the vibrational modes of chemical bonds, it provides a unique spectroscopic "fingerprint." This guide offers an in-depth analysis of the infrared spectrum of 4-iodo-5-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and materials science. We will dissect its characteristic absorption bands, provide a comparative analysis against structurally related analogs—indole, 5-methylindole, and 4-iodoindole—to highlight the specific contributions of each substituent, and present a validated experimental protocol for acquiring high-fidelity data using modern Attenuated Total Reflectance (ATR) techniques.
The Unique Vibrational Signature of 4-iodo-5-methyl-1H-indole
The indole scaffold is a cornerstone of many biologically active compounds. The addition of iodo and methyl substituents at the 4- and 5-positions, respectively, imparts a unique set of vibrational characteristics that are critical for its unambiguous identification. The structure of the molecule is presented below.
Caption: Molecular structure of 4-iodo-5-methyl-1H-indole.
The principal IR absorption bands for 4-iodo-5-methyl-1H-indole are detailed in Table 1. These assignments are based on established group frequencies for aromatic and heterocyclic compounds, with specific shifts accounted for by the electronic and steric effects of the substituents.
Table 1: Characteristic Infrared Absorption Bands for 4-iodo-5-methyl-1H-indole
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale & Key Insights |
| ~3400 | Medium, Sharp | N-H Stretch | This peak is characteristic of the pyrrole-like nitrogen in the indole ring.[1][2][3] In solid-state spectra, its position and broadness are influenced by intermolecular hydrogen bonding. Compared to alcohols, amine N-H stretches are typically sharper because nitrogen is less electronegative than oxygen, leading to weaker hydrogen bonds.[4][5] |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | These absorptions arise from the C-H bonds on the aromatic (benzene) and pyrrole rings.[2][6] Their position just above 3000 cm⁻¹ is a clear indicator of sp² hybridized carbon-hydrogen bonds. |
| 2950-2850 | Medium-Weak | Aliphatic (Methyl) C-H Stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the 5-position methyl group. Their presence is a direct confirmation of the methyl substituent.[7] |
| ~1610, ~1580, ~1460 | Medium-Strong | Aromatic C=C Ring Stretch | These multiple bands are highly characteristic of the indole ring system and arise from the stretching vibrations of the carbon-carbon double bonds within both the benzene and pyrrole moieties.[2][6] The specific positions and relative intensities of these peaks are highly sensitive to the substitution pattern, contributing significantly to the fingerprint region. |
| ~1450, ~1375 | Medium | Methyl C-H Bend (Deformation) | These absorptions are due to the bending (scissoring and symmetric deformation) of the methyl group's C-H bonds. The presence of a peak around 1375 cm⁻¹ is particularly indicative of a methyl group. |
| 900-675 | Strong | Aromatic C-H Out-of-Plane Bend (OOP) | The pattern of strong bands in this region is determined by the substitution pattern on the benzene ring. For a 1,2,4,5-tetrasubstituted ring (counting the fused pyrrole carbons), specific OOP bending modes are expected, providing structural confirmation.[6] |
| < 600 | Medium-Strong | C-I Stretch | The carbon-iodine bond is weak and involves a heavy atom (iodine), resulting in a low-frequency stretching vibration.[6][8] This peak is often found at the edge of or outside the range of standard mid-IR spectrometers (4000-400 cm⁻¹) but is the most direct evidence of the iodo-substituent. |
Comparative Spectral Analysis: Isolating Substituent Effects
To truly understand the fingerprint of 4-iodo-5-methyl-1H-indole, it is instructive to compare its spectrum with those of its parent and singly-substituted precursors. This comparison isolates the spectral contributions of the iodo and methyl groups.
Table 2: Comparative Analysis of Key IR Frequencies (cm⁻¹) for Indole and Derivatives
| Vibrational Mode | Indole[2] | 5-Methylindole[9] | 4-Iodoindole (Predicted) | 4-iodo-5-methyl-1H-indole (Predicted) |
| N-H Stretch | ~3406 | ~3400 | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3049 | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | N/A | ~2920 | N/A | ~2920 |
| Aromatic C=C Stretch | ~1616, ~1456 | ~1620, ~1465 | ~1600, ~1450 | ~1610, ~1460 |
| C-I Stretch | N/A | N/A | < 600 | < 600 |
Analysis of Spectral Shifts:
-
N-H and Aromatic C-H Stretches: The positions of the N-H and aromatic C-H stretches remain relatively constant across all four compounds. These vibrations are primarily influenced by the immediate bond environment within the indole core and are less sensitive to substitution on the benzene ring.[3]
-
Effect of the Methyl Group: The most obvious difference in the spectrum of 5-methylindole is the appearance of aliphatic C-H stretching bands just below 3000 cm⁻¹.[9] This provides a clear marker for alkyl substitution. A slight shift in the C=C stretching frequencies is also observed due to the electron-donating nature of the methyl group.
-
Effect of the Iodo Group: The defining feature of 4-iodoindole is the C-I stretching vibration, which appears at a very low wavenumber (< 600 cm⁻¹).[8] Iodine's large mass (the "heavy atom" effect) is the primary reason for this low frequency. Furthermore, the electron-withdrawing nature and steric bulk of iodine at the 4-position can subtly alter the intensities and positions of the aromatic C-H out-of-plane bending modes in the fingerprint region.
-
The Combined Fingerprint: 4-iodo-5-methyl-1H-indole exhibits a composite of these features. Its spectrum is uniquely defined by the simultaneous presence of the N-H stretch (~3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), and the low-frequency C-I stretch (<600 cm⁻¹). The precise pattern of peaks in the 1620-1450 cm⁻¹ (aromatic) and 900-675 cm⁻¹ (OOP bending) regions serves as its definitive, unique fingerprint.
Best Practices for High-Fidelity IR Analysis: The ATR-FTIR Protocol
For solid samples such as 4-iodo-5-methyl-1H-indole, Attenuated Total Reflectance (ATR) is the modern, preferred method for IR analysis.[10][11] It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[12][13]
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Detailed Step-by-Step Methodology:
-
Crystal Preparation: Begin by meticulously cleaning the ATR crystal (typically diamond or zinc selenide) with a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol.[11] Ensure the crystal is completely dry before proceeding.
-
Background Collection (Self-Validation): With the clean, empty ATR accessory in place, perform a background scan. This critical step measures the ambient atmosphere (CO₂, water vapor) and the instrument's optical bench. The spectrometer software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.[12]
-
Sample Application: Place a small amount (a few milligrams is sufficient) of the solid 4-iodo-5-methyl-1H-indole powder directly onto the center of the ATR crystal.[11]
-
Applying Pressure: Lower the instrument's press arm until it makes firm, even contact with the sample. Applying consistent pressure is essential to ensure good optical contact between the sample and the ATR crystal's evanescent wave, which is necessary for a strong, high-quality signal.[11][14]
-
Data Acquisition: Initiate the sample scan. The instrument will collect multiple (typically 16 to 32) scans and average them to improve the signal-to-noise ratio. The typical mid-IR range is 4000-400 cm⁻¹.
-
Cleaning: After the measurement, raise the press arm, and carefully remove the sample powder. Clean the crystal surface as described in Step 1 to prepare for the next sample.
Conclusion
The infrared spectrum of 4-iodo-5-methyl-1H-indole is a rich source of structural information. Its unique fingerprint is defined by a combination of features: the characteristic N-H stretch of the indole ring, distinct C-H stretches for both its aromatic and methyl components, a complex pattern of C=C ring vibrations, and a key low-frequency absorption corresponding to the C-I bond. By comparing its spectrum to related, simpler indoles, the specific contributions of the iodo and methyl substituents can be clearly identified. Following the validated ATR-FTIR protocol described herein ensures the acquisition of high-fidelity, reproducible data, which is paramount for unambiguous compound identification and quality control in research and development settings.
References
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Technical Guide: Crystallographic Utility of 4-Iodo-5-methyl-1H-indole Scaffolds
Executive Summary
In Fragment-Based Drug Discovery (FBDD), the choice of fragment scaffold dictates both the success of crystallographic phasing and the potential for affinity optimization. This guide analyzes 4-iodo-5-methyl-1H-indole , positioning it as a superior alternative to its bromo- and non-halogenated analogs.
While 5-methylindole provides a hydrophobic core for kinase and oxidoreductase targeting, the strategic incorporation of iodine at the C4 position serves a dual purpose:
-
Experimental Utility: It functions as a "Super-Heavy" atom for de novo SAD (Single-wavelength Anomalous Diffraction) phasing, particularly on in-house Cu K
sources. -
Medicinal Chemistry: It acts as a potent halogen bond donor (
-hole), often yielding 10–100x affinity gains over hydrogen-substituted parents.
Comparative Analysis: The Iodine Advantage
Anomalous Scattering Performance
The primary bottleneck in fragment screening is the "Phase Problem." Traditional heavy-metal soaking (Hg, Pt) often disturbs the crystal lattice (non-isomorphism). Halogenated fragments offer a solution, but not all halogens are equal.
Table 1: Anomalous Scattering Coefficients (
| Element | Atomic Number ( | Phasing Potential | ||
| Iodine (I) | 53 | 6.7 | 2.5 | Excellent (Home & Synchrotron) |
| Bromine (Br) | 35 | 1.3 | 2.4 | Moderate (Requires Synchrotron) |
| Chlorine (Cl) | 17 | 0.7 | 0.2 | Negligible |
| Carbon (C) | 6 | < 0.1 | < 0.1 | None |
Data Source: Calculated from Cromer-Liberman tables.
Insight: At standard home-source wavelengths (Cu K
Halogen Bonding ( -hole) Interactions
Beyond phasing, the iodine atom in 4-iodo-5-methyl-1H-indole creates a region of depleted electron density on the extension of the C-I bond, known as the
Table 2: Halogen Bond Energetics & Geometry
| Parameter | 4-Iodo-5-methyl-1H-indole | 4-Bromo-5-methyl-1H-indole | 5-methyl-1H-indole |
| Interaction Type | Strong Halogen Bond (XB) | Weak XB / VdW | VdW / H-bond acceptor |
| High (~ +15 to +20 kcal/mol) | Moderate (~ +10 kcal/mol) | N/A | |
| Optimal Angle ( | 175°–180° (Strictly linear) | 165°–180° | N/A |
| Interaction Distance ( | 3.2–3.5 Å (Short) | 3.3–3.6 Å | N/A |
| Affinity Contribution | High (Enthalpy driven) | Moderate | Baseline |
Mechanistic Insight: The 5-methyl group creates steric bulk that locks the indole orientation, directing the C4-Iodine toward backbone carbonyls (Lewis bases) in the binding pocket. The iodine analog typically exhibits a
Experimental Workflows
Synthesis of the 4-Iodo Scaffold
Note: Direct iodination of 5-methylindole is non-regioselective. The following protocol utilizes a halogen-exchange method (Finkelstein-type) starting from the commercially available 4-chloro or 4-bromo precursor, ensuring regiochemical purity.
Protocol: Halide Exchange via Acid Chloride Activation
-
Reagents: 4-chloro-5-methyl-1H-indole (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (2.0 eq), Acetonitrile (dry).
-
Activation: Dissolve starting material and NaI in acetonitrile under
. -
Addition: Dropwise add acetyl chloride at 0°C. (Generates transient in situ HI/AcI species).
-
Reaction: Reflux at 80°C for 12–24 hours. Monitor by LC-MS for the mass shift (Cl: 165.6
I: 257.0 Da). -
Workup: Quench with 10%
and 10% (to remove iodine color). Extract with EtOAc. -
Purification: Silica flash chromatography (Hexane:EtOAc gradient). The iodine atom makes the product significantly more lipophilic (
increases).
Crystallization & Data Collection
Method: Co-crystallization is preferred over soaking for 4-iodo-5-methyl-1H-indole due to its lipophilicity and potential to induce minor conformational changes in the protein active site.
Data Collection Strategy (Cu K
-
Target Redundancy: >10-fold (essential for accurate anomalous difference measurement).
-
Resolution Cutoff: I-SAD phasing is robust even at 2.5–2.8 Å resolution.
-
Strategy: Collect a complete
sweep to maximize Friedel pair coverage.
Visualizing the Mechanism
Workflow: From Crystal to Phase Solution
The following diagram illustrates the autonomous phasing pathway enabled by the 4-iodo scaffold.
Figure 1: The I-SAD (Iodine Single-wavelength Anomalous Diffraction) workflow. The high anomalous signal of Iodine allows direct substructure determination without external heavy atom derivatives.
Interaction Diagram: The -Hole
This diagram details the specific binding geometry that differentiates the 4-iodo scaffold from the 5-methyl parent.
Figure 2: Schematic of the Halogen Bond.[1][2][3] The linear arrangement (C-I···O) is critical. The "
References
-
Cromer, D. T., & Liberman, D. (1970). Relativistic calculation of anomalous scattering factors for X-rays. The Journal of Chemical Physics.
-
Auffinger, P., et al. (2004).[4] Halogen bonds in biological molecules.[2][3][5] Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as leads for drug discovery. Journal of Medicinal Chemistry. [Link]
-
PDB-REDO. Geometric validation of halogen bonds in protein-ligand complexes. [Link]
Sources
Safety Operating Guide
4-iodo-5-methyl-1H-indole proper disposal procedures
This guide outlines the operational protocol for the disposal of 4-iodo-5-methyl-1H-indole . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management workflow designed to ensure regulatory compliance (RCRA/EPA), operator safety, and environmental stewardship.
Part 1: Executive Disposal Strategy
Core Classification: Halogenated Organic Waste (Solid or Liquid) . Critical Directive: Do NOT combine this compound with non-halogenated waste streams (e.g., pure acetone/ethanol waste). The presence of the iodine atom requires specific high-temperature incineration with acid gas scrubbing capabilities to prevent the release of toxic iodine vapors or the formation of polyhalogenated byproducts.
Part 2: Chemical & Hazard Profile
Before handling waste, you must understand the physicochemical behavior of the target compound to prevent accidental exposure or incompatibility.
| Property | Specification | Operational Implication |
| Compound | 4-iodo-5-methyl-1H-indole | Halogenated Organic |
| Physical State | Solid (Powder/Crystal) | Dust inhalation risk; use localized exhaust. |
| Stability | Light & Air Sensitive | Degradation Risk: Iodides can liberate free iodine ( |
| Hazards | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, Safety Goggles) required. |
| Reactivity | Incompatible with strong oxidizers | Do not mix with nitric acid or peroxides in waste containers (Risk of |
Part 3: Pre-Disposal Stabilization & Handling
Expert Insight: The most common failure mode in disposing of iodinated indoles is "waste container corrosion." If the compound degrades in the waste drum, it releases free iodine, which is highly corrosive to metal drums and seals.[1]
Protocol A: Solid Waste (Pure Compound/Spoiled Reagent)
-
Containment: Do not throw loose powder into a general solid waste drum.
-
Primary Packaging: Place the solid in a screw-top glass jar or high-density polyethylene (HDPE) bottle.
-
Sealing: Tape the lid securely.
-
Secondary Packaging: Place the sealed jar into the designated "Solid Halogenated Waste" drum.
Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)
If the compound is dissolved in solvent (e.g., DCM, Ethyl Acetate):
-
pH Check: Ensure the solution is neutral (pH 6-8). Acidic conditions accelerate the liberation of iodine.
-
Quenching (If Oxidizers Present): If the reaction involved oxidizers, quench with Sodium Thiosulfate (
) to reduce any free iodine back to iodide before bottling. -
Segregation: Pour into the Halogenated Solvent carboy.
-
Why? Even if the solvent is non-halogenated (e.g., Methanol), the solute (4-iodo-5-methyl-1H-indole) renders the entire mixture "Halogenated" for disposal purposes.
-
Part 4: Waste Stream Decision Logic (Visualization)
The following diagram illustrates the critical decision-making process to prevent cross-contamination of waste streams.
Caption: Decision logic for segregating 4-iodo-5-methyl-1H-indole waste. Note that liquid waste defaults to the Halogenated stream regardless of the solvent used.
Part 5: Packaging & Labeling Requirements
Regulatory compliance relies on accurate labeling.[2] An improperly labeled container can result in heavy fines or rejection by the waste disposal contractor.
The Label
Must contain the following specific data points:
-
Chemical Name: Write out "4-iodo-5-methyl-1H-indole" (Do not use abbreviations or chemical structures alone).
-
Hazard Class: Check Toxic and Irritant .
-
Constituents: If in solution, list the solvent and the indole (e.g., "95% Dichloromethane, 5% 4-iodo-5-methyl-1H-indole").
The Container
-
Material: Amber glass is preferred to prevent light degradation of the iodide. HDPE is acceptable.
-
Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.
-
Secondary Containment: When transporting waste from the hood to the accumulation area, use a rubber pail or cart with a spill lip.
Part 6: Regulatory & Environmental Context
Why is this strictness necessary?
-
Incineration Physics: Halogenated wastes (containing Iodine, Chlorine, Bromine) cannot be used for standard "fuel blending" (a cheaper disposal method). They must be incinerated at temperatures >1100°C with specific scrubbers to capture acid gases (HI, HCl).
-
Iodine Toxicity: Improper disposal (e.g., drain pouring) is illegal and dangerous. Iodine compounds are toxic to aquatic life and can disrupt biological treatment processes in municipal water systems.
References
-
National Institutes of Health (PubChem). 5-Methylindole Compound Summary (Analogous Hazard Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Listed and Characteristic Wastes (RCRA). Retrieved from [Link]
-
Oak Ridge National Laboratory. Capture of Organic Iodides from Off-Gas Streams (Iodine Waste Management).[3] Retrieved from [Link]3]
-
Northwestern University Research Safety. Hazardous Waste Disposal Guide (Halogenated Segregation Protocols). Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-iodo-5-methyl-1H-indole
Rapid Hazard Assessment: The "Why" Behind the Protocol
Before selecting PPE, you must understand the molecular behavior of 4-iodo-5-methyl-1H-indole .[1] As a halogenated indole derivative, this compound presents a dual-threat profile: biological activity inherent to the indole scaffold and chemical reactivity due to the carbon-iodine (C-I) bond.[1]
-
Bioactivity & Irritation: Indoles are privileged scaffolds in medicinal chemistry, often acting as kinase inhibitors or receptor ligands.[1] Treat this compound as a potent bioactive. It is a predicted Skin/Eye/Respiratory Irritant (Category 2/2A/3).[1]
-
Photolytic Instability: The C-I bond is the weakest among carbon-halogen bonds.[1] Exposure to light can cause homolytic cleavage, releasing iodine free radicals (
) and degrading the compound into potentially toxic byproducts.[1] -
Permeation Risk: The methyl group increases lipophilicity (
), enhancing the compound's ability to penetrate the stratum corneum (outer skin layer) if dissolved in organic solvents.
Critical Safety Rule: In the absence of a comprehensive toxicological profile (LD50), apply the Precautionary Principle . Handle as if it is a sensitizer and acutely toxic.[1]
The PPE Matrix
This system is designed to prevent exposure pathways: Inhalation (dust/aerosol), Dermal Absorption (solution), and Ocular Contact.[1]
| PPE Category | Standard Protocol (Solid Handling) | High-Risk Protocol (Solution/Synthesis) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (Min.[1] thickness: 4-5 mil) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Iodinated organics in solution (e.g., DCM, DMSO) can permeate nitrile.[1] The outer glove acts as a sacrificial barrier against the solvent vehicle. |
| Eye Protection | Safety Glasses (ANSI Z87.1 w/ Side Shields) | Chemical Splash Goggles | Fine indole powders are electrostatic and can bypass side shields.[1] Goggles seal the ocular cavity against dust and splashes.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend) | Barrier Lab Coat (Tyvek® or chemically resistant apron) | Standard coats absorb liquids.[1] If handling >1g in solution, an impervious apron prevents "soak-through" to skin.[1] |
| Respiratory | Fume Hood (Primary)Sash height < 18 inches | Fume Hood (Mandatory)Face velocity: 80-100 fpm | N95 respirators are insufficient for organic vapors.[1] Engineering controls (hood) are the only acceptable primary barrier.[1] |
Operational Protocol: A Self-Validating Workflow
This protocol uses a "Check-Do-Verify" system to ensure integrity at every step.[1]
Phase 1: Pre-Operational Inspection[1]
-
Light Check: Verify the container is amber/opaque.[1] If not, wrap in aluminum foil immediately to prevent photolysis.[1]
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Solvent Compatibility: If dissolving, verify your glove breakthrough time for the solvent (e.g., DCM breaks through nitrile in <5 mins; use Silver Shield® liners if using DCM).[1]
Phase 2: The Handling Logic (Visualized)[1]
The following decision tree dictates your workflow based on the physical state of the reagent.
Figure 1: Decision Logic for PPE Selection based on physical state. Note that Fume Hood use is a non-negotiable gatekeeper.
Phase 3: De-Gowning (Doffing)[1]
-
Wipe Down: Wipe the exterior of the reagent bottle with a Kimwipe dampened with ethanol inside the hood before returning it to storage.[1]
-
Glove Removal: Use the "beak method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure the outside of the gloves never touches skin.
-
Wash: Wash hands with soap and water for 20 seconds immediately after leaving the hood.[1]
Emergency & Disposal Logistics
Spill Management (Solid)[1]
-
Isolate: Mark the area.[1]
-
PPE: Don double nitrile gloves and N95 (if outside hood) or work within hood airflow.[1]
-
Clean: Do not dry sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened) to bind the powder, then scoop into a waste bag.[1]
-
Decontaminate: Wash surface with 10% sodium thiosulfate (if iodine staining is visible) followed by detergent.[1]
Waste Disposal[1][2][3][4][5][6][7][8]
-
Classification: Halogenated Organic Waste .[1]
-
Segregation: Do NOT mix with strong acids or oxidizers.[1] Acidification of iodinated waste can generate elemental iodine (
) gas, which is corrosive and toxic.[1] -
Labeling: Clearly mark tag with "4-iodo-5-methyl-1H-indole" and "Contains Iodine."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1]
-
PubChem. (n.d.).[1] Indole (Parent Compound) Safety Profile.[1][2] National Library of Medicine.[1]
-
Ansell. (2022).[1] Chemical Permeation & Degradation Resistance Guide.[1] (Referenced for Nitrile/DCM breakthrough data).
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132).[1][1][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
